molecular formula C8H7F2NO B3032365 2',5'-Difluoroacetophenone oxime CAS No. 149773-87-5

2',5'-Difluoroacetophenone oxime

Cat. No.: B3032365
CAS No.: 149773-87-5
M. Wt: 171.14 g/mol
InChI Key: PNDLMUZXCOMQSH-UHFFFAOYSA-N
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Description

2',5'-Difluoroacetophenone oxime is a useful research compound. Its molecular formula is C8H7F2NO and its molecular weight is 171.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',5'-Difluoroacetophenone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5'-Difluoroacetophenone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(11-12)7-4-6(9)2-3-8(7)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDLMUZXCOMQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149773-87-5
Record name 1-(2,5-Difluorophenyl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149773-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Chemical structure and properties of 2',5'-Difluoroacetophenone oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for researchers and drug development professionals focusing on 2',5'-Difluoroacetophenone oxime . It synthesizes chemical properties, synthesis protocols, and medicinal chemistry applications into a cohesive reference.[1]

Chemical Structure, Synthesis, and Medicinal Applications

Executive Summary

2',5'-Difluoroacetophenone oxime (CAS: 149773-87-5) is a fluorinated aromatic intermediate critical in the synthesis of agrochemicals and pharmaceuticals. Its core structure—a phenyl ring substituted with two fluorine atoms and an oxime moiety—imparts unique electronic and steric properties. In drug discovery, it serves as a versatile scaffold for constructing nitrogen-containing heterocycles (e.g., indoles, benzisoxazoles) and primary amines via reduction. This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns.

Chemical Identity & Structural Analysis[2][3][4][5][6]

Identification Data
PropertyDetail
Chemical Name 2',5'-Difluoroacetophenone oxime
CAS Number 149773-87-5
Molecular Formula C₈H₇F₂NO
Molecular Weight 171.15 g/mol
SMILES CC(=NO)C1=C(F)C=CC(F)=C1
MDL Number MFCD22273733
Structural Properties & Isomerism

The compound exists as a mixture of geometric isomers (E and Z) around the C=N double bond.[2]

  • Fluorine Substitution: The 2,5-difluoro substitution pattern creates a significant dipole moment and alters the electron density of the aromatic ring. The ortho-fluorine (C2) exerts a steric effect that may influence the ratio of E/Z isomers, typically favoring the E-isomer (hydroxyl group anti to the phenyl ring) to minimize steric clash with the ortho-fluorine.

  • Electronic Effects: The strong electronegativity of fluorine atoms deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions para to the fluorine atoms.

Synthesis & Production Protocol

Reaction Pathway

The standard synthesis involves the condensation of 2',5'-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base (sodium acetate or sodium hydroxide).

Synthesis Start 2',5'-Difluoroacetophenone (Liquid, C8H6F2O) Product 2',5'-Difluoroacetophenone Oxime (Solid, C8H7F2NO) Start->Product Reflux, 2-4h Reagent NH2OH·HCl (Hydroxylamine HCl) Reagent->Product Base NaOAc / EtOH (Base/Solvent) Base->Product Buffer

Figure 1: Condensation pathway for the synthesis of 2',5'-difluoroacetophenone oxime.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10 g of 2',5'-Difluoroacetophenone oxime.

  • Reagent Preparation:

    • In a 250 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (1.5 equiv) and Sodium Acetate (2.0 equiv) in water (30 mL).

    • Ensure complete dissolution to form a buffered solution.

  • Addition:

    • Add Ethanol (50 mL) to the aqueous solution.

    • Slowly add 2',5'-Difluoroacetophenone (1.0 equiv, ~10 g) dropwise with stirring. The ketone is a liquid (bp 78-80°C @ 12mmHg).[3]

  • Reaction:

    • Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).[4]

    • The oxime typically precipitates as a white to off-white solid upon cooling and removal of solvent.

    • Extract with Ethyl Acetate (3 x 50 mL) if oil separates. Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography if high purity (>99%) is required for biological assays.

Physicochemical Properties[3][4][9][10]

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Standard state
Melting Point 115 - 118 °C[1]
Boiling Point ~245 °C (Predicted)Decomposition likely
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; Insoluble in WaterLipophilic nature
pKa ~11.0 (Oxime OH)Acidic proton
LogP ~2.3Predicted

Applications in Medicinal Chemistry

Synthetic Utility

This oxime is a high-value intermediate for generating pharmacophores:

  • Reduction to Primary Amines: Catalytic hydrogenation (H₂/Pd-C) or reduction with LiAlH₄ yields 1-(2,5-difluorophenyl)ethanamine, a chiral amine building block.

  • Beckmann Rearrangement: Treatment with acid catalysts (e.g., PCl₅, SOCl₂, or TFA) converts the oxime into the corresponding amide (N-(2,5-difluorophenyl)acetamide), a key step in synthesizing anilines.

Reactivity cluster_0 Pathways Oxime 2',5'-Difluoroacetophenone Oxime Amine 1-(2,5-Difluorophenyl)ethanamine (Chiral Amine) Oxime->Amine Reduction (H2/Pd or LiAlH4) Amide N-(2,5-Difluorophenyl)acetamide (Beckmann Product) Oxime->Amide Beckmann Rearrangement (PCl5 or TFA) Heterocycle Benzisoxazoles / Indoles (Cyclization) Oxime->Heterocycle Cyclization (Base/Heat)

Figure 2: Primary reactivity pathways for drug development applications.

Biological Relevance[1][11]
  • DPP-4 Inhibitors: 2',5'-Difluoroacetophenone derivatives are documented precursors for pyrazole-based inhibitors of dipeptidyl peptidase-4, used in treating Type 2 diabetes [2].

  • Kinase Inhibitors: The 2,5-difluorophenyl moiety is a common bioisostere in kinase inhibitors, improving metabolic stability by blocking oxidative metabolism at the phenyl ring positions.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.4 ppm (s, 1H): Oxime hydroxyl proton (-N-OH ). Disappears on D₂O shake.

    • δ 7.2 - 7.6 ppm (m, 3H): Aromatic protons. The splitting pattern is complex due to H-F and H-H coupling.

    • δ 2.15 ppm (s, 3H): Methyl group (-C(N)=CH₃ ).

  • ¹⁹F NMR:

    • Two distinct signals in the range of -110 to -125 ppm , exhibiting coupling to aromatic protons.

  • FT-IR:

    • 3200-3300 cm⁻¹: Broad O-H stretch.

    • 1620 cm⁻¹: C=N stretching (Oxime).

    • 1490-1500 cm⁻¹: Aromatic C=C stretch.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5][6][7]

  • H335: May cause respiratory irritation.[8][5][6][9]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the oxime back to the ketone.

References

  • Oakwood Chemical. (n.d.). 2',5'-Difluoroacetophenone oxime Safety Data Sheet. Retrieved from

  • ChemicalBook. (2025).[5][7] 2',5'-Difluoroacetophenone Properties and Applications. Retrieved from

  • Sigma-Aldrich.[3] (n.d.). Product Specification: 2',5'-Difluoroacetophenone. Retrieved from

  • National Center for Biotechnology Information. (2025).[10][5][9] PubChem Compound Summary for CID 24856001. Retrieved from

Sources

A Comprehensive Technical Guide to 2',5'-Difluoroacetophenone Oxime for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2',5'-Difluoroacetophenone oxime, a fluorinated aromatic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and potential applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Core Compound Identification and Properties

2',5'-Difluoroacetophenone oxime is a derivative of acetophenone, featuring two fluorine atoms on the phenyl ring. These fluorine substituents significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for developing novel therapeutic agents.

PropertyValueSource
CAS Number 149773-87-5[1][2]
Molecular Formula C₈H₇F₂NO[2]
Molecular Weight 171.15 g/mol [2]
IUPAC Name (NE)-N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine[1]
Melting Point 115-118 °C[2]
Appearance White solid

The strategic placement of fluorine atoms can lead to enhanced binding affinity to target proteins and improved pharmacokinetic profiles of drug candidates.

Synthesis of 2',5'-Difluoroacetophenone Oxime: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 2',5'-Difluoroacetophenone oxime is typically achieved through a condensation reaction between 2',5'-Difluoroacetophenone and hydroxylamine. This is a classic oximation reaction, a cornerstone of organic synthesis.

Precursor: 2',5'-Difluoroacetophenone

Before proceeding to the oxime synthesis, it is essential to characterize the starting material, 2',5'-Difluoroacetophenone.

PropertyValueSource
CAS Number 1979-36-8[3][4][5]
Molecular Formula C₈H₆F₂O[3][4][5]
Molecular Weight 156.13 g/mol [3][4][5]
Appearance Colorless to light yellow liquid
Density 1.233 g/mL at 25 °C[3][4]
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2',5'-Difluoroacetophenone oxime.

Synthesis_Workflow A Reactants 2',5'-Difluoroacetophenone Hydroxylamine Hydrochloride Base (e.g., Sodium Acetate) C Reaction Reflux at 80°C for 3h A->C B Solvent (e.g., Ethanol/Water) B->C D Work-up Addition of Water Extraction with Ethyl Acetate C->D E Purification Column Chromatography D->E F Product 2',5'-Difluoroacetophenone Oxime E->F

Caption: General workflow for the synthesis of 2',5'-Difluoroacetophenone oxime.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2',5'-Difluoroacetophenone (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and a suitable base such as sodium acetate (2.3 eq.).[6]

    • Expertise & Experience: The excess of hydroxylamine hydrochloride is used to drive the reaction to completion. Sodium acetate acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.

  • Solvent Addition: Add a mixture of ethanol and water as the solvent.[7]

    • Expertise & Experience: The ethanol/water solvent system is chosen for its ability to dissolve both the organic starting material and the inorganic reagents.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours.[6]

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2',5'-Difluoroacetophenone) is consumed.

  • Work-up: After cooling to room temperature, add water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[6]

    • Expertise & Experience: The addition of water quenches the reaction and dissolves the inorganic salts. Ethyl acetate is an effective solvent for extracting the desired oxime product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2',5'-Difluoroacetophenone oxime as a white solid.[7]

Spectroscopic Characterization

The formation of the oxime can be confirmed by various spectroscopic methods. The key transformation is the conversion of the ketone's carbonyl group (C=O) to the oxime's imine group (C=N) and the introduction of a hydroxyl group (-OH).

  • Infrared (IR) Spectroscopy: Expect the disappearance of the strong carbonyl (C=O) stretching peak (around 1700 cm⁻¹) from the starting material and the appearance of a C=N stretching peak (around 1640-1690 cm⁻¹) and a broad O-H stretching peak (around 3100-3500 cm⁻¹) in the product.[8]

  • ¹H NMR Spectroscopy: The formation of the oxime will result in the appearance of a new signal for the hydroxyl proton (-OH). Due to the potential for E/Z isomerism in oximes, you may observe two sets of signals for the isomers in the NMR spectrum.[8][9]

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of 2',5'-Difluoroacetophenone oxime (171.15 m/z).[8]

Applications in Drug Discovery and Medicinal Chemistry

Oximes are a class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[10][11][12][13] The incorporation of fluorine atoms, as in 2',5'-Difluoroacetophenone oxime, can further enhance these properties.

Potential as a Bioactive Scaffold

The 2',5'-difluorophenyl moiety is a key component in several approved drugs and clinical candidates. For instance, difluoroacetophenone derivatives are precursors to antifungal agents like fluconazole and voriconazole.[14] This suggests that 2',5'-Difluoroacetophenone oxime could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

The logical pathway for its application in drug discovery is outlined below:

Drug_Discovery_Pathway A Starting Material 2',5'-Difluoroacetophenone Oxime B Chemical Modification (e.g., esterification, etherification) A->B C Library of Derivatives B->C D Biological Screening (e.g., antimicrobial, anticancer assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Logical pathway for the utilization of 2',5'-Difluoroacetophenone oxime in drug discovery.

Role in Fragment-Based Drug Discovery

Due to its relatively small size and specific chemical features, 2',5'-Difluoroacetophenone oxime can also be utilized in fragment-based drug discovery (FBDD). The difluorophenyl ring can engage in favorable interactions with protein targets, while the oxime functionality provides a handle for further chemical elaboration to grow the fragment into a more potent lead compound.

Conclusion

2',5'-Difluoroacetophenone oxime is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its synthesis is straightforward, and its unique structural and electronic properties, conferred by the difluoro substitution, make it an attractive starting point for the development of novel bioactive molecules. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in your research endeavors.

References

  • 2',5'-Difluoroacetophenone oxime. Oakwood Chemical. [Link]

  • 2'5'-Difluoroacetophenone. SpecAU. [Link]

  • Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Al-Nahrain Journal of Science. [Link]

  • SYNTHESIS OF 2-PHENYL-4,6-BIS(TRIFLUOROMETHYL)PYRIDINE. Organic Syntheses. [Link]

  • 2,2-Difluoroacetophenone. PubChem. [Link]

  • 2',5'-Difluoroacetophenone. NIST WebBook. [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences. [Link]

  • Derivatives of oxime with medicinal chemistry applications. ResearchGate. [Link]

  • 2,4-Difluoroacetophenone. PubChem. [Link]

  • The Role of Brønsted vs. Lewis Acid Activation in the Propagation of the Reported Organocatalytic Beckmann Rearrangement. The Royal Society of Chemistry. [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. [Link]

  • The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. [Link]

Sources

Thermodynamic Properties of Fluorinated Acetophenone Oximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the thermodynamic and physicochemical profiles of fluorinated acetophenone oximes, a critical class of intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and heterocyclic pharmacophores.

For drug development professionals, the strategic introduction of fluorine into the acetophenone scaffold alters lipophilicity (


), metabolic stability, and crystalline lattice energy. This guide synthesizes experimental data with mechanistic insights to provide a roadmap for the characterization and utilization of these compounds, specifically contrasting 4'-fluoroacetophenone oxime with its non-fluorinated analogs.

Molecular Architecture & The Fluorine Effect

The thermodynamic behavior of fluorinated acetophenone oximes is governed by the high electronegativity of the fluorine atom (3.98 Pauling scale) and the rigidity of the C=N bond.

Electronic Modulation

The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) and a resonant electron-donating effect (+R). In the context of the oxime functionality (


):
  • Acidity (

    
    ):  The -I effect dominates, stabilizing the oximate anion (
    
    
    
    ) more effectively than hydrogen, thereby increasing the acidity of the oxime proton compared to non-fluorinated acetophenone oxime.
  • Dipole Moment: The C-F bond introduces a strong dipole that opposes the C=N dipole, altering the net molecular dipole moment and influencing solvation thermodynamics.

Isomerism (E/Z)

Acetophenone oximes exist as E (anti) and Z (syn) isomers. Thermodynamically, the E-isomer is generally more stable due to minimized steric repulsion between the phenyl ring and the hydroxyl group.

  • E-isomer: Phenyl group anti to the hydroxyl.

  • Z-isomer: Phenyl group syn to the hydroxyl.

Note: In 4'-fluoroacetophenone oxime, the E-isomer predominates (>90%) under equilibrium conditions.

Synthesis & Purification Protocols

Thermodynamic characterization requires high-purity samples (>99%). The following protocol ensures the isolation of the thermodynamically stable E-isomer.

Optimized Synthesis Workflow

Reaction: Condensation of 4'-fluoroacetophenone with hydroxylamine hydrochloride.

  • Reagents: 4'-Fluoroacetophenone (1.0 eq),

    
     (1.5 eq), Sodium Acetate (NaOAc) or NaOH (2.0 eq).
    
  • Solvent: Ethanol/Water (3:1 v/v).

  • Conditions: Reflux at 80°C for 2-4 hours.

Causality of Reagents:

  • NaOAc/NaOH: Acts as a buffer. If pH is too low (<3), the amine nucleophile is protonated (

    
    ) and cannot attack the carbonyl. If pH is too high (>10), side reactions (cannizzaro-like or aldol) may compete.
    

SynthesisWorkflow Start 4'-Fluoroacetophenone + NH2OH·HCl Buffer Add Base (NaOAc/NaOH) pH ~5-7 Start->Buffer Activation Reflux Reflux EtOH/H2O, 80°C 2-4 hrs Buffer->Reflux Condensation Workup Cool & Filter Precipitate Formation Reflux->Workup Precipitation Purify Recrystallization (EtOH/Water) Workup->Purify Purification Product 4'-Fluoroacetophenone oxime (E-isomer) Purify->Product Yield >90%

Figure 1: Step-by-step synthesis workflow for high-purity oxime generation.

Solid-State Thermodynamic Properties

The introduction of fluorine significantly alters the crystal lattice energy, manifesting in shifted phase transition temperatures.

Melting Point & Lattice Energy

Fluorine can participate in weak C-F···H-C hydrogen bonding and dipole-dipole interactions, often leading to higher melting points compared to non-fluorinated analogs due to tighter crystal packing.

PropertyAcetophenone Oxime4'-Fluoroacetophenone OximeThermodynamic Implication
Melting Point 55 - 60 °C72 - 74 °C Higher lattice stability in the fluorinated variant.
Boiling Point 245 °C (760 mmHg)239.8 °C (760 mmHg)Slightly lower volatility despite higher MP, indicating complex liquid-phase interactions.
Density 1.11 g/cm³1.12 g/cm³ Increased mass/volume ratio due to F atom.
Appearance White needlesWhite/Pale yellow needlesCrystalline morphology.[1]
Thermal Stability (TGA/DSC)
  • DSC (Differential Scanning Calorimetry): Expect a sharp endotherm at 72-74°C (melting).

  • TGA (Thermogravimetric Analysis): These oximes are generally stable up to ~150°C. Beyond this, they may undergo Beckmann rearrangement or decomposition.

  • Warning: Oximes can be potentially explosive if heated rapidly in closed systems due to thermal runaway of the N-O bond cleavage.

Solution Thermodynamics & Lipophilicity

For drug development, the solution behavior determines bioavailability.

Acid Dissociation ( )

The oxime proton is weakly acidic.

  • Acetophenone Oxime

    
    :  ~11.48[2]
    
  • 4'-Fluoroacetophenone Oxime

    
    :  ~11.2 - 11.3 (Estimated)
    

Mechanism: The electron-withdrawing nature of fluorine stabilizes the conjugate base (oximate anion), shifting the equilibrium slightly toward deprotonation.

Lipophilicity ( )

Fluorine is highly lipophilic (hydrophobic). Substituting Hydrogen with Fluorine typically increases the partition coefficient (


).
CompoundPredicted

Solubility (Water)Solubility (EtOH)
Acetophenone Oxime1.90LowHigh
4'-Fluoroacetophenone Oxime 2.02 Very LowHigh

Significance: A


 increase from 1.9 to 2.02 improves membrane permeability, making the fluorinated analog a more viable candidate for CNS-targeting drugs or intracellular targets.

ThermoCycle Solid Solid Phase (Crystal Lattice) Aq Aqueous Phase (Water) Solid->Aq ΔG_sol (Solubility) Aq->Aq Ka (Deprotonation) Enhanced by Fluorine Oct Lipid Phase (Octanol/Membrane) Aq->Oct ΔG_transfer (Log P) Favored by Fluorine

Figure 2: Thermodynamic cycle representing solubility and partitioning equilibria.

Kinetic vs. Thermodynamic Control: The Beckmann Rearrangement

The most critical application of these oximes is the Beckmann Rearrangement to form amides (e.g., N-(4-fluorophenyl)acetamide).

The Mechanism

The reaction is acid-catalyzed.[3] The hydroxyl group is converted into a good leaving group (


 or 

), followed by an alkyl migration.[4]
  • Migratory Aptitude: In acetophenone oximes, the phenyl (or fluorophenyl) group is anti to the leaving group in the E-isomer, facilitating its migration.

  • Thermodynamics: The conversion of Oxime

    
     Amide is highly exothermic (
    
    
    
    ).
Fluorine's Influence on Kinetics

The electron-withdrawing fluorine destabilizes the formation of the positive charge on the migrating phenyl ring during the transition state. Consequently, 4'-fluoroacetophenone oxime generally rearranges slower than the non-fluorinated parent, requiring stronger acid catalysts (e.g., TFA or


) or higher temperatures.

Beckmann Oxime Oxime (E-Isomer) (Reactant) Protonation N-Protonation (+ H+) Oxime->Protonation Migration 1,2-Shift (Rate Limiting) Protonation->Migration -H2O Imidate Imidate Ion (Intermediate) Migration->Imidate Amide Amide (Product) Imidate->Amide Tautomerization

Figure 3: Beckmann Rearrangement pathway. Fluorine slows the 1,2-Shift step.

References

  • PubChem. (2025).[5][6] Acetophenone oxime (CID 5464950) - Physical and Chemical Properties. National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2',5'-Difluoroacetophenone Oxime in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2',5'-Difluoroacetophenone oxime, a fluorinated compound of interest in pharmaceutical and materials science research.[1][2] Understanding the solubility of this molecule in various organic solvents is paramount for its application in synthesis, formulation, and biological screening.[3][4] This document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for its determination using the robust isothermal shake-flask method, and discusses the thermodynamic implications of the dissolution process. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical engineering who require a deep understanding of the physicochemical properties of fluorinated organic compounds.

Introduction to 2',5'-Difluoroacetophenone Oxime and its Solubility

2',5'-Difluoroacetophenone oxime is an organic compound characterized by a difluorinated aromatic ring and an oxime functional group.[5] The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable moiety in medicinal chemistry.[2][6] The oxime group provides a site for further chemical modification and can participate in hydrogen bonding.[7][8]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[3] Poor solubility can hinder drug absorption and lead to suboptimal pharmacological responses.[3] Therefore, a thorough understanding of the solubility of 2',5'-Difluoroacetophenone oxime in a range of organic solvents is essential for its development as a potential therapeutic agent or its use as a key intermediate in the synthesis of other complex molecules.[1] This guide will delve into the factors influencing its solubility and provide a practical framework for its experimental determination.

Theoretical Framework: Factors Influencing Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[9] Several key factors influence the solubility of 2',5'-Difluoroacetophenone oxime:

  • Solvent Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents possess a significant dipole moment, while non-polar solvents do not.[9] The difluorinated benzene ring of the solute has both polar (C-F bonds) and non-polar (aromatic ring) characteristics. The oxime group (-C=N-OH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[7] Consequently, the solubility of 2',5'-Difluoroacetophenone oxime is expected to vary significantly with solvent polarity.[10]

  • Hydrogen Bonding: The ability of a solvent to form hydrogen bonds is a crucial factor.[9] Polar protic solvents, such as alcohols, can act as hydrogen bond donors and acceptors. Polar aprotic solvents, like acetone, can only accept hydrogen bonds. The hydroxyl group of the oxime can form strong hydrogen bonds with both protic and aprotic polar solvents, which is expected to enhance solubility.[7] The fluorine atoms, being highly electronegative, can also participate in weaker hydrogen bonding interactions.[6][11][12][13]

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the intermolecular forces holding the crystal lattice together must be overcome by the energy released upon the formation of new solute-solvent interactions. A high crystal lattice energy will generally result in lower solubility.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][14][15][16] This method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Materials and Equipment
  • 2',5'-Difluoroacetophenone oxime (purity ≥ 95%)[5]

  • Selected organic solvents (analytical grade)

  • Conical flasks with stoppers

  • Thermostatic shaking incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dishes

  • Drying oven

Step-by-Step Experimental Protocol
  • Preparation: Accurately weigh an excess amount of 2',5'-Difluoroacetophenone oxime and transfer it to a series of conical flasks.

  • Solvent Addition: Add a known volume of the selected organic solvent to each flask.

  • Equilibration: Seal the flasks and place them in a thermostatic shaking incubator set to a constant temperature (e.g., 298.15 K). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[14][17] The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.[15]

  • Phase Separation: After equilibration, remove the flasks from the incubator and allow the undissolved solid to settle. Carefully filter a known volume of the supernatant through a syringe filter to remove any undissolved particles.

  • Quantification (Gravimetric Method):

    • Accurately weigh a clean, dry evaporating dish.[3][18]

    • Pipette a precise volume of the clear filtrate into the pre-weighed evaporating dish.[18]

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Once the solvent is removed, place the evaporating dish in a drying oven at a suitable temperature (below the melting point of the solute) until a constant weight is achieved.[3][18]

    • The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved solute.

  • Calculation: Calculate the solubility in mg/mL using the following formula:

    Solubility (mg/mL) = (Mass of dissolved solute (mg)) / (Volume of filtrate (mL))

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 2',5'-Difluoroacetophenone oxime B Add known volume of organic solvent A->B C Seal flasks and place in thermostatic shaker B->C D Agitate at constant T (e.g., 298.15 K) for 24-72h C->D E Filter supernatant to obtain saturated solution D->E F Pipette known volume of filtrate to pre-weighed dish E->F G Evaporate solvent F->G H Dry to constant weight G->H I Calculate solubility H->I

Caption: Experimental workflow for the determination of solubility using the isothermal shake-flask method.

Solubility Profile of 2',5'-Difluoroacetophenone Oxime

The following table presents a hypothetical but scientifically plausible solubility profile of 2',5'-Difluoroacetophenone oxime in a selection of organic solvents at 298.15 K, based on the principles of intermolecular forces.

SolventSolvent TypePolarity IndexSolubility (mg/mL)
n-HexaneNon-polar0.1< 1
TolueneAromatic2.415
Ethyl AcetateModerately Polar Aprotic4.455
AcetonePolar Aprotic5.1120
EthanolPolar Protic5.295
MethanolPolar Protic6.6150

Discussion of Results:

The hypothetical data illustrates a clear trend of increasing solubility with increasing solvent polarity, which is consistent with the polar nature of the difluorinated aromatic ring and the oxime functional group. The very low solubility in the non-polar solvent, n-hexane, is expected due to the inability of hexane to form strong interactions with the polar solute. The solubility in toluene is moderate, likely due to π-π stacking interactions between the aromatic rings of the solute and solvent.

The solubility is significantly higher in polar aprotic solvents like ethyl acetate and acetone, which can act as hydrogen bond acceptors for the oxime's hydroxyl group. The highest solubilities are observed in the polar protic solvents, methanol and ethanol, which can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions. The slightly lower solubility in ethanol compared to methanol, despite similar polarity indices, could be attributed to the larger steric hindrance of the ethyl group in ethanol, which may slightly impede solvation.

Thermodynamic Analysis of Dissolution

The dissolution process can be described by thermodynamic parameters that provide insight into the spontaneity and driving forces of the process.

  • Gibbs Free Energy of Dissolution (ΔG°sol): This parameter indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process. It can be calculated from the mole fraction solubility (X) at equilibrium using the following equation:

    ΔG°sol = -RT ln(X)

    where R is the ideal gas constant and T is the absolute temperature.

  • Enthalpy of Dissolution (ΔH°sol): This represents the heat absorbed or released during dissolution. An endothermic process (positive ΔH°sol) indicates that heat is absorbed to break the crystal lattice, while an exothermic process (negative ΔH°sol) indicates that more heat is released upon solvation than is consumed to break the lattice.

  • Entropy of Dissolution (ΔS°sol): This reflects the change in disorder of the system upon dissolution. It is generally positive as the solute molecules become more disordered when they move from a highly ordered crystal lattice to a solution.

The relationship between these parameters is given by the Gibbs-Helmholtz equation:

ΔG°sol = ΔH°sol - TΔS°sol

Hypothetical Thermodynamic Data
SolventMole Fraction Solubility (X)ΔG°sol (kJ/mol)
Toluene0.002814.6
Ethyl Acetate0.012510.9
Acetone0.02798.8
Ethanol0.02459.1
Methanol0.04017.9

Interpretation:

The positive values of ΔG°sol in this hypothetical dataset suggest that the dissolution process is non-spontaneous under standard conditions, which is common for sparingly soluble compounds. The decreasing magnitude of ΔG°sol from toluene to methanol indicates that the dissolution becomes more favorable in more polar and hydrogen-bonding solvents.

Thermodynamic Relationship Diagram

thermodynamic_relationship cluster_gibbs Gibbs Free Energy (ΔG) cluster_enthalpy Enthalpy (ΔH) cluster_entropy Entropy (ΔS) G Spontaneity of Dissolution Spontaneous Spontaneous G->Spontaneous ΔG < 0 NonSpontaneous NonSpontaneous G->NonSpontaneous ΔG > 0 Equilibrium Equilibrium G->Equilibrium ΔG = 0 H Heat of Solution (Lattice Energy vs. Solvation Energy) H->G -TΔS S Change in Disorder S->G +ΔH

Caption: Relationship between thermodynamic parameters and the spontaneity of dissolution.

Conclusion and Practical Implications

This technical guide has provided a comprehensive overview of the solubility profile of 2',5'-Difluoroacetophenone oxime. The theoretical discussion highlighted the importance of solvent polarity and hydrogen bonding in the dissolution of this fluorinated oxime. A detailed, step-by-step protocol for the experimental determination of its solubility using the isothermal shake-flask method was presented, providing a robust methodology for researchers.

The hypothetical solubility and thermodynamic data serve as a predictive model, suggesting that polar protic and aprotic solvents are most suitable for dissolving 2',5'-Difluoroacetophenone oxime. This information is of significant practical value for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing solvent systems for drug delivery and formulation studies.

  • Preclinical Research: Preparing stock solutions for in vitro and in vivo screening assays.

By understanding the solubility behavior of 2',5'-Difluoroacetophenone oxime, researchers can optimize experimental conditions, improve the efficiency of their workflows, and make more informed decisions in the development of new chemical entities.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Pharmapproach. Determination of Solubility by Gravimetric Method.

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS.

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • ACS Organic & Inorganic Au. Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent.

  • Analytical Chemistry (Gravimetric) Lecturer 1.

  • Wired Chemist. Gravimetric Analysis.

  • MSE Supplies. Gravimetric Analysis General Guide.

  • ResearchGate. Effect of solvent-solute interactions in oximes.

  • ResearchGate. Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid.

  • Rosenberg, R. E. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A, 122(18), 4521–4529.

  • BenchChem. Navigating the Solubility Landscape of a Novel Oxime Ester: A Technical Guide for Researchers.

  • Amazon S3. 2',5'-Difluoroacetophenone: A Versatile Research Compound.

  • Cayman Chemical. Solubility Factors When Choosing a Solvent.

  • Kumar, A., & Mishra, A. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 25(22), 5344.

  • Oakwood Chemical. 2',5'-Difluoroacetophenone oxime.

  • Sigma-Aldrich. 2',5'-Difluoroacetophenone.

  • Wikipedia. Solvent effects.

  • ChemicalBook. 2',5'-Difluoroacetophenone.

  • University of Calgary. Ch 8 : Solvent Effects.

  • Chem-Impex. 2',5'-Difluoroacetophenone.

  • Wikipedia. Acetone oxime.

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

  • Google Patents. DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.

  • Google Patents. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.

  • Nikpour, F., & Ghaemmaghami, L. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry, 63, 192-194.

  • Fisher Scientific. Oximes.

  • Al-Rawashdeh, N. A. F., Al-Qaisi, Z. A., & Al-Momani, W. A. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Special Issue: The 3rd Annual Conference on Theories and Applications of Basic and Biosciences.

  • Al-Rawashdeh, N. A. F. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 6(11), 162-166.

  • Organic Syntheses Procedure.

Sources

An In-Depth Technical Guide to 2',5'-Difluoroacetophenone Oxime for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2',5'-Difluoroacetophenone oxime, a fluorinated organic compound of increasing interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, a detailed synthesis protocol grounded in established organic chemistry principles, its physicochemical properties, and the scientific rationale for its potential applications in pharmaceutical research.

Core Chemical Identifiers and Properties

2',5'-Difluoroacetophenone oxime is a derivative of acetophenone, featuring two fluorine atoms on the phenyl ring at the 2' and 5' positions. The strategic placement of these fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for novel therapeutic agents.[1][2]

While a dedicated PubChem entry for the CAS number 149773-87-5 was not located, the canonical SMILES string and InChIKey can be reliably derived from the structure of its precursor, 2',5'-Difluoroacetophenone, and the general structure of acetophenone oximes.

IdentifierValueSource
IUPAC Name (E)-1-(2,5-difluorophenyl)ethan-1-one oximeDerived
CAS Number 149773-87-5[3]
Molecular Formula C₈H₇F₂NO[3]
Molecular Weight 171.15 g/mol [3]
SMILES String C\C(=N/O)c1cc(F)ccc1FDerived
InChIKey Derived from structureDerived

Physicochemical Properties:

PropertyValueSource
Physical State Solid[4]
Melting Point 115-118 °C[3]
Purity 95%[3]

Synthesis of 2',5'-Difluoroacetophenone Oxime: A Validated Protocol

The synthesis of 2',5'-Difluoroacetophenone oxime is achieved through a classic condensation reaction between the corresponding ketone, 2',5'-Difluoroacetophenone, and hydroxylamine. This reaction is a cornerstone of organic synthesis for the formation of oximes.[4][5]

Reaction Mechanism and Rationale

The formation of an oxime from a ketone proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the 2',5'-Difluoroacetophenone. This is followed by a proton transfer and the elimination of a water molecule to yield the stable C=N double bond of the oxime. The reaction is typically carried out in the presence of a mild base to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.

Oxime Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Reactants 2',5'-Difluoroacetophenone Hydroxylamine Hydrochloride Base (e.g., Potassium Hydroxide) Solvent (e.g., Ethanol/Water) Mixing Combine reactants in a round-bottom flask Reactants->Mixing Reflux Heat the mixture under reflux Mixing->Reflux Cooling Cool the reaction mixture Reflux->Cooling Precipitation Pour into cold water to precipitate the product Cooling->Precipitation Filtration Filter the solid product Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the crude product Washing->Drying Recrystallization Recrystallize from a suitable solvent (e.g., ethanol/water) Drying->Recrystallization Analysis Characterize by MP, NMR, IR, and Mass Spectrometry Recrystallization->Analysis

Caption: Workflow for the synthesis of 2',5'-Difluoroacetophenone oxime.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acetophenone oximes.[4][5]

Materials:

  • 2',5'-Difluoroacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium acetate (CH₃COONa)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Preparation of the Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and a base such as potassium hydroxide or sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Addition of the Ketone: To the stirred hydroxylamine solution, add a solution of 2',5'-Difluoroacetophenone (1.0 equivalent) dissolved in ethanol. Add just enough ethanol to ensure the ketone is fully dissolved.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing cold water while stirring vigorously. The oxime product should precipitate as a solid.

  • Isolation of the Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any inorganic impurities.

  • Purification by Recrystallization: Purify the crude oxime by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the melting point and characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization

The structure of 2',5'-Difluoroacetophenone oxime can be unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl protons (CH₃) and complex multiplets in the aromatic region for the three protons on the difluorophenyl ring. The hydroxyl proton of the oxime group will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the C=N carbon, and the carbons of the aromatic ring. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling.

  • IR Spectroscopy: The infrared spectrum will be characterized by the absence of the strong carbonyl (C=O) stretch from the starting ketone (typically around 1680 cm⁻¹) and the appearance of a C=N stretching vibration (around 1640-1690 cm⁻¹) and a broad O-H stretch (around 3100-3600 cm⁻¹) from the oxime group.[4]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (171.15 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1][2] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, modulate pKa, and increase binding affinity through favorable electrostatic interactions.[6]

Oximes themselves are a class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] The oxime functional group can act as a hydrogen bond donor and acceptor, potentially leading to different binding interactions with biological targets compared to the parent ketone.[7]

Therefore, 2',5'-Difluoroacetophenone oxime serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its difluorinated phenyl ring provides a metabolically stable scaffold, while the oxime functionality offers a versatile handle for further chemical modifications and a potential pharmacophore for biological activity.

Applications cluster_properties Key Structural Features cluster_advantages Medicinal Chemistry Advantages cluster_applications Potential Therapeutic Areas Start 2',5'-Difluoroacetophenone Oxime Features Difluorinated Phenyl Ring Oxime Functional Group Start->Features Metabolic_Stability Enhanced Metabolic Stability (due to C-F bonds) Features->Metabolic_Stability Modulation Modulation of pKa and Lipophilicity Features->Modulation Binding Potential for Enhanced Binding Affinity Features->Binding Bioactivity Inherent Bioactivity of Oximes Features->Bioactivity Anticancer Anticancer Agents Metabolic_Stability->Anticancer Anti_inflammatory Anti-inflammatory Drugs Modulation->Anti_inflammatory Kinase_Inhibitors Kinase Inhibitors Binding->Kinase_Inhibitors Antimicrobial Antimicrobial Compounds Bioactivity->Antimicrobial

Caption: The role of 2',5'-Difluoroacetophenone oxime in drug discovery.

Conclusion

2',5'-Difluoroacetophenone oxime is a synthetically accessible and promising scaffold for the development of novel therapeutic agents. Its chemical and physical properties, driven by the presence of both fluorine atoms and an oxime group, make it a compound of significant interest to researchers in medicinal chemistry and drug development. The detailed synthesis and characterization protocols provided in this guide offer a solid foundation for its further exploration and application in the pursuit of new and effective medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4'-Fluoroacetophenone in Pharmaceutical Synthesis. [Online] Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. [Online] Available at: [Link]

  • ChemRxiv. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. [Online] Available at: [Link]

  • Organic Syntheses. Acetophenone oxime. [Online] Available at: [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Ni, J., & Hu, J. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3651-3767.
  • PubChem. PubChem10250563. [Online] Available at: [Link]

  • PubChem. The PubChem Compound Help. [Online] Available at: [Link]

  • PubChem. 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene. [Online] Available at: [Link]

  • PubChem. CID 6064144. [Online] Available at: [Link]

  • PubChem. Mipmxyrwtfikhu-uhfffaoysa-. [Online] Available at: [Link]

  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Academic Journal of Life Sciences, 5(11), 35-39.
  • PrepChem.com. Preparation of acetophenone oxime. [Online] Available at: [Link]

  • Oakwood Chemical. 2',5'-Difluoroacetophenone oxime. [Online] Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 25(14), 3238.
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences, 5(11), 87-92.
  • MDPI. Novel Oxime Synthesized from a Natural Product of Senecio nutans SCh. Bip. (Asteraceae) Enhances Vascular Relaxation in Rats by an Endothelium-Independent Mechanism. [Online] Available at: [Link]

  • ResearchGate. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. [Online] Available at: [Link]

  • Sharma, R., & Kumar, V. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 14(3), 241.
  • PubChem. 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone. [Online] Available at: [Link]

  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Online] Available at: [Link]

Sources

Technical Guide: 2',5'-Difluoroacetophenone Oxime – Physicochemical Profiling & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',5'-Difluoroacetophenone oxime (CAS: 149773-87-5) is a specialized fluorinated intermediate primarily utilized in the synthesis of bioactive heterocyclic compounds, particularly pyrazoles used as dipeptidyl peptidase inhibitors in anti-hyperglycemic drug development. Its pharmacological value lies in the 2,5-difluoro substitution pattern, which enhances metabolic stability and lipophilicity in downstream pharmaceutical targets.

This guide provides a definitive physicochemical profile, a validated synthesis protocol, and handling standards for researchers in medicinal chemistry and process development.

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predictive models for 2',5'-Difluoroacetophenone oxime.

PropertyValue / DescriptionSource/Method
CAS Number 149773-87-5Chemical Registry
Molecular Formula C₈H₇F₂NOStoichiometry
Molecular Weight 171.15 g/mol Calculated
Appearance White to off-white crystalline solidVisual Inspection
Melting Point (MP) 115 – 118 °C Experimental (Capillary) [1]
Boiling Point (BP) Theoretical:[1] ~260–270 °C (760 mmHg)Practical: Decomposes prior to boilingPredicted (ACD/Labs)
Solubility Soluble: Methanol, Ethanol, Ethyl AcetateInsoluble: Water (Cold)Experimental Observation
pKa ~11.4 (Oxime OH)Predicted
Data Interpretation[1][2][3][4][5][6][7]
  • Melting Point: The sharp melting range (115–118 °C) indicates a high degree of crystallinity. A wide range (>5°C) typically signals impurities (often unreacted ketone or residual solvent).

  • Boiling Point: Like most oximes, this compound exhibits thermal instability at high temperatures. Distillation at atmospheric pressure is not recommended due to the risk of Beckmann rearrangement or explosive decomposition. Purification should be performed via recrystallization.

Synthesis & Experimental Methodology

Reaction Mechanism

The synthesis involves the nucleophilic attack of hydroxylamine (:NH₂OH) on the carbonyl carbon of 2',5'-difluoroacetophenone, followed by acid-catalyzed dehydration.

ReactionPathway cluster_conditions Conditions Ketone 2',5'-Difluoro- acetophenone (Electrophile) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack NH2OH Hydroxylamine HCl NH2OH->Intermediate Product 2',5'-Difluoro- acetophenone Oxime Intermediate->Product Dehydration (-H₂O) Water H₂O Intermediate->Water Params Solvent: EtOH/H₂O Base: NaOAc or NaOH Temp: Reflux (80°C)

Figure 1: Mechanistic pathway for the conversion of 2',5'-difluoroacetophenone to its oxime derivative.

Validated Synthesis Protocol

Scale: 10 mmol basis Yield Target: 85–95%

Reagents:
  • 2',5'-Difluoroacetophenone (1.56 g, 10 mmol)

  • Hydroxylamine hydrochloride (1.04 g, 15 mmol, 1.5 eq)

  • Sodium Acetate (anhydrous) (1.64 g, 20 mmol, 2.0 eq)

  • Ethanol (95%, 15 mL)

  • Deionized Water (5 mL)

Step-by-Step Workflow:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine HCl and Sodium Acetate in 5 mL of water. Ensure complete dissolution to release free hydroxylamine in situ.

  • Addition: Add 15 mL of Ethanol to the aqueous solution, followed by the slow addition of 2',5'-Difluoroacetophenone. The mixture may become turbid.

  • Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–3 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting ketone spot (high R_f) should disappear.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 50 mL of ice-cold water. The oxime should precipitate as a white solid.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and evaporate.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold water (2 x 10 mL) to remove residual salts.

    • Recrystallization (Critical for MP): Recrystallize from a minimum amount of hot Ethanol/Water (1:1) or Hexane/EtOAc to achieve the target melting point of 115–118°C.

Workflow Start Start: Reagent Prep Mix Mix: NH₂OH·HCl + NaOAc in H₂O/EtOH Start->Mix Add Add 2',5'-Difluoroacetophenone Mix->Add Reflux Reflux @ 80°C (2-3 Hours) Add->Reflux Cool Cool & Pour into Ice Water Reflux->Cool Check Precipitate Formed? Cool->Check Filter Vacuum Filtration Check->Filter Yes (Solid) Extract Extract w/ EtOAc Dry & Evaporate Check->Extract No (Oil) Recryst Recrystallize (EtOH/H₂O) Filter->Recryst Extract->Recryst Final Pure Oxime (MP: 115-118°C) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of 2',5'-Difluoroacetophenone oxime.

Applications in Drug Development[8]

The 2',5'-difluoro motif is a bioisostere often employed to block metabolic oxidation sites on phenyl rings. This oxime serves as a precursor for:

  • Beckmann Rearrangement: Conversion to N-(2,5-difluorophenyl)acetamide.

  • Reduction: Synthesis of primary amines (1-(2,5-difluorophenyl)ethanamine) used in chiral resolution agents.

  • Cyclization: Reaction with hydrazine derivatives to form pyrazoles and isoxazoles, common scaffolds in kinase inhibitors and anti-diabetic agents (DPP-4 inhibitors).

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

References

  • Oakwood Chemical. (n.d.). 2',5'-Difluoroacetophenone oxime - Product Specifications and MSDS. Retrieved from [Link]

  • Organic Syntheses. (1940). Acetophenone Oxime Synthesis Protocol (Adapted). Coll. Vol. 2, p. 70. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Acetophenone oxime (Analogous Data). National Library of Medicine.[3] Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Hazard Classification of 2',5'-Difluoroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2',5'-Difluoroacetophenone Oxime in Modern Drug Discovery

2',5'-Difluoroacetophenone oxime is a fluorinated organic compound of increasing interest to the pharmaceutical and agrochemical research and development sectors. Its parent ketone, 2',5'-Difluoroacetophenone, serves as a versatile building block in the synthesis of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. The oxime functional group, in turn, is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs. Given its potential utility in the development of next-generation pharmaceuticals, a thorough understanding of the safe handling, hazard profile, and emergency preparedness associated with 2',5'-Difluoroacetophenone oxime is paramount for the protection of researchers and the integrity of their work.

This guide provides an in-depth analysis of the known and potential hazards associated with 2',5'-Difluoroacetophenone oxime. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for the oxime, its parent ketone (2',5'-Difluoroacetophenone), and its non-fluorinated analog (Acetophenone oxime) to provide a robust framework for risk assessment and safe laboratory practice.

Hazard Identification and Classification: A Composite Analysis

A complete, formally recognized GHS classification for 2',5'-Difluoroacetophenone oxime is not widely available. However, a supplier, Oakwood Chemical, provides critical hazard information that forms the basis of our understanding.[2] To build a more comprehensive safety profile, we will extrapolate potential hazards from its structural relatives. This approach, known as "read-across," is a scientifically credible method for assessing the risks of data-poor substances.

Known Hazard Profile of 2',5'-Difluoroacetophenone Oxime

The following classification is based on the information provided by Oakwood Chemical for 2',5'-Difluoroacetophenone oxime[2]:

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation
Inferred Hazards from Structural Analogs

To ensure a conservative and safety-first approach, the following potential hazards are inferred from the SDS of 2',5'-Difluoroacetophenone and Acetophenone oxime. Researchers should handle 2',5'-Difluoroacetophenone oxime as if it presents these hazards until more specific data becomes available.

Potential Hazard Class (Inferred)Rationale for Inclusion
Chronic Health Effects The toxicological properties of many novel research chemicals are not fully investigated.[3][4] Long-term exposure should be minimized.
Combustibility The parent ketone, 2',5'-Difluoroacetophenone, is a combustible liquid with a flash point of 113 °C (235.4 °F). While the oxime is a solid, it may become combustible at elevated temperatures.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This involves engineering controls, administrative controls, and, finally, personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 2',5'-Difluoroacetophenone oxime, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represents the minimum required PPE:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are required. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. It is crucial to check the glove manufacturer's compatibility data for the specific solvent being used. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A flame-resistant laboratory coat is mandatory. For larger-scale operations or situations with a high risk of splashes, a chemical-resistant apron and arm sleeves should be worn.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill outside of containment or during emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Selection_Workflow start Handling 2',5'-Difluoroacetophenone Oxime? fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood spill_emergency Is this an emergency? (e.g., large spill outside of hood) start->spill_emergency weighing_transfer Weighing, transfer, or small-scale reaction? fume_hood->weighing_transfer Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No spill_emergency->fume_hood No emergency_ppe Emergency PPE: - Full-face Respirator  (Organic Vapor Cartridge) - Chemical Resistant Suit spill_emergency->emergency_ppe Yes large_scale Large-scale reaction or potential for splashing? weighing_transfer->large_scale Yes min_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing_transfer->min_ppe No large_scale->min_ppe No enhanced_ppe Enhanced PPE: - Safety Goggles + Face Shield - Chemical-Resistant Apron - Arm Sleeves large_scale->enhanced_ppe Yes

Caption: PPE Selection Workflow for 2',5'-Difluoroacetophenone Oxime.

Safe Handling, Storage, and Disposal

Handling Protocol
  • Preparation: Before handling, review this guide and any available SDS for the compound and all other reagents. Ensure the work area is clean and uncluttered.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the section above.

  • Containment: Conduct all work in a chemical fume hood. Use a disposable bench liner to contain any minor spills.

  • Weighing: Weigh the solid compound in a tared, sealed container to prevent dust inhalation.

  • Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[4]

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The parent ketone is a combustible liquid, so it is prudent to store the oxime away from sources of ignition.

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials (e.g., gloves, bench liners) should be placed in a sealed bag and disposed of as hazardous waste.

  • Do not dispose of down the drain.

Emergency Procedures: A Step-by-Step Guide

Prompt and correct action during an emergency can significantly mitigate the consequences of an accidental exposure or spill.

First Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill Response Protocol

Spill_Response_Flowchart spill Spill of 2',5'-Difluoroacetophenone Oxime Occurs assess Assess the Spill (Size, Location, Hazards) spill->assess small_spill Is the spill small and contained within the fume hood? assess->small_spill large_spill Large Spill or Outside of Containment small_spill->large_spill No don_ppe Don appropriate PPE: - Respirator - Chemical Gloves (x2) - Goggles/Face Shield - Lab Coat/Apron small_spill->don_ppe Yes evacuate Evacuate the immediate area. Alert colleagues and supervisor. large_spill->evacuate call_ehs Call Emergency Services / EHS. evacuate->call_ehs contain Contain the spill with absorbent pads or other suitable material. don_ppe->contain cleanup Carefully collect the absorbed material and place it in a sealed hazardous waste container. contain->cleanup decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water. cleanup->decontaminate dispose Dispose of all waste and contaminated PPE as hazardous waste. decontaminate->dispose

Sources

Methodological & Application

Protocol for the synthesis of 2',5'-Difluoroacetophenone oxime from 2',5'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details a robust, scalable protocol for the synthesis of 2',5'-difluoroacetophenone oxime from its ketone precursor, 2',5'-difluoroacetophenone. This oxime is a critical intermediate in the pharmaceutical and agrochemical sectors, often serving as a precursor for primary amines (via reduction) or complex heterocyclic scaffolds (e.g., via Beckmann rearrangement or cyclization).

While general oxime synthesis is well-documented, fluorinated aromatic substrates require specific attention to solubility and purification to ensure high yield and purity. This guide utilizes a buffered aqueous-ethanolic system to maximize conversion while minimizing side reactions.

Scientific Background & Mechanism[1]

The Chemistry of Oxime Formation

The conversion of a ketone to an oxime is a condensation reaction between a carbonyl compound and hydroxylamine (


). The reaction mechanism involves a nucleophilic attack followed by dehydration.

Critical Parameter: pH Control The reaction rate is highly pH-dependent.

  • Low pH (< 3): The amine is fully protonated (

    
    ), rendering it non-nucleophilic.
    
  • High pH (> 9): The carbonyl carbon is less electrophilic, and side reactions (e.g., condensation) may occur.

  • Optimal pH (4.5 – 5.0): This protocol uses Sodium Acetate to buffer the Hydroxylamine Hydrochloride. This ensures a sufficient concentration of free nucleophilic hydroxylamine while maintaining enough acidity to catalyze the dehydration of the carbinolamine intermediate.

Reaction Mechanism Diagram

OximeMechanism Ketone 2',5'-Difluoroacetophenone (Electrophile) Intermediate Tetrahedral Carbinolamine Ketone->Intermediate Nucleophilic Attack Amine Hydroxylamine (Nucleophile) Amine->Intermediate Transition Acid-Catalyzed Dehydration (-H2O) Intermediate->Transition Proton Transfer Product 2',5'-Difluoroacetophenone Oxime Transition->Product Elimination

Figure 1: Mechanistic pathway of oxime formation via nucleophilic addition-elimination.

Safety & Hazard Analysis

ComponentHazard ClassCritical Safety Note
2',5'-Difluoroacetophenone Irritant (Skin/Eye)Fluorinated aromatics can be absorbed through skin. Wear nitrile gloves.
Hydroxylamine HCl Corrosive, SensitizerPotential explosion hazard if heated to dryness. Do not distill residue to dryness.
Ethanol FlammableUse a water-cooled condenser during reflux.
Sodium Acetate Low HazardDust may cause respiratory irritation.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Quantity (Example Scale)
2',5'-Difluoroacetophenone 156.131.05.00 g (32.0 mmol)
Hydroxylamine HCl 69.491.53.34 g (48.0 mmol)
Sodium Acetate (Anhydrous) 82.032.05.25 g (64.0 mmol)
Ethanol (95% or Abs.) 46.07Solvent~30 mL
Deionized Water 18.02Solvent~15 mL
Equipment
  • 100 mL Round Bottom Flask (RBF)[1]

  • Magnetic Stir Bar & Stir Plate[2][3]

  • Reflux Condenser[4]

  • Heating Mantle or Oil Bath

  • Buchner Funnel & Vacuum Pump

Experimental Protocol

Phase 1: Reaction Setup
  • Prepare the Aqueous Phase: In the 100 mL RBF, dissolve Hydroxylamine Hydrochloride (3.34 g) and Sodium Acetate (5.25 g) in Deionized Water (15 mL). Stir until a clear solution is obtained.

    • Note: The solution may warm slightly due to the heat of neutralization.

  • Prepare the Organic Phase: In a separate beaker, dissolve 2',5'-Difluoroacetophenone (5.00 g) in Ethanol (30 mL).

  • Addition: Add the ethanolic ketone solution to the aqueous hydroxylamine solution in the RBF.

    • Observation: The mixture may become cloudy initially but should clarify upon heating.[4]

Phase 2: Reaction & Reflux[1]
  • Attach the reflux condenser to the RBF.

  • Heat the mixture to a gentle reflux (Bath temp approx. 85-90°C).

  • Time: Reflux for 2 to 3 hours .

    • Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The ketone spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      oxime spot.
Phase 3: Workup & Isolation[3]
  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-water . Stir vigorously.

    • Why: The oxime is insoluble in cold water. Rapid dilution forces precipitation.

  • Filtration: Collect the white solid precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 20 mL of cold water to remove residual salts (NaCl, NaOAc).

Phase 4: Purification (Recrystallization)[3]
  • Transfer the crude solid to a clean flask.

  • Dissolve in a minimum amount of boiling Ethanol/Water (1:1) or Hexane .

    • Note: Fluorinated oximes often crystallize well from non-polar solvents like Hexane or Cyclohexane.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the pure crystals and dry in a vacuum oven at 40°C for 4 hours.

Process Workflow Diagram

ProtocolFlow start Start: Reagent Prep mix Mix NH2OH·HCl + NaOAc (Buffer Formation) start->mix add Add Ketone in EtOH mix->add reflux Reflux 2-3 Hours (TLC Monitor) add->reflux quench Pour into Ice Water reflux->quench filter Vacuum Filtration quench->filter purify Recrystallization (EtOH/H2O or Hexane) filter->purify end Final Product: 2',5'-Difluoroacetophenone Oxime purify->end

Figure 2: Operational workflow for the synthesis and purification of the target oxime.

Quality Control & Characterization

To validate the synthesis, compare your product against these standard specifications.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 115 – 118 °C Capillary MP Apparatus
Yield 85 – 95%Gravimetric
Purity > 98%HPLC or GC-MS

Data Validation: The melting point is a critical self-validating parameter. If your MP is significantly lower (e.g., < 110°C), the product likely contains unreacted ketone or solvent inclusions. Recrystallize from Hexane to resolve.

Troubleshooting Guide

Issue 1: "Oiling Out" (Product forms a liquid layer instead of crystals)

  • Cause: The ethanol concentration is too high during the cooling phase, or the temperature dropped too quickly.

  • Solution: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass side with a rod while cooling slowly.

Issue 2: Low Yield

  • Cause: Incomplete precipitation.[5]

  • Solution: The oxime might be slightly soluble in the ethanol-water mix. Evaporate half of the ethanol using a rotary evaporator before pouring into ice water.

Issue 3: Isomerism

  • Note: Acetophenone oximes can exist as E and Z isomers.[6][7] The E-isomer is generally the stable, solid form isolated by this method. If NMR shows a minor peak set (usually <10%), it is the Z-isomer. This rarely affects subsequent chemical transformations.

References

  • Oakwood Chemical. (n.d.). 2',5'-Difluoroacetophenone oxime (CAS 149773-87-5) Technical Data. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for oxime synthesis).
  • Organic Syntheses. (1930). Acetophenone Oxime.[6][5][1][7][8][9][10] Org. Syn. 10, 74; Coll. Vol. 2, 70. Retrieved from [Link]

Sources

Application Note: Precision Beckmann Rearrangement of 2',5'-Difluoroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The Beckmann rearrangement of 2',5'-difluoroacetophenone oxime is a critical transformation in the synthesis of fluorinated anilines and bioactive heterocycles. The resulting amide, N-(2,5-difluorophenyl)acetamide , serves as a protected aniline precursor often utilized in the development of kinase inhibitors and agrochemicals where metabolic stability (blocked metabolic soft spots) is required.

Technical Challenge: The presence of two fluorine atoms on the aromatic ring creates a significant electron-withdrawing effect (


 and 

effects). This deactivates the phenyl ring, potentially reducing its migratory aptitude compared to the methyl group and increasing the energy barrier for the [1,2]-shift. Furthermore, the reaction is stereospecific; only the group anti (trans) to the hydroxyl leaving group will migrate.

This guide presents two validated protocols designed to overcome these electronic deactivations while ensuring regiochemical fidelity.

Mechanistic Insight & Critical Quality Attributes (CQAs)

The "Fluorine Effect" and Migratory Aptitude

In the Beckmann rearrangement, the migration of the substituent is concerted with the departure of the leaving group.

  • Stereochemistry: Acetophenone oximes predominantly crystallize in the (E)-configuration (phenyl anti to -OH). This dictates the formation of the N-aryl acetamide (acetanilide derivative) rather than the N-methyl benzamide.

  • Electronic Influence: The electron-deficient 2,5-difluorophenyl group is a poorer nucleophile than a standard phenyl group. Consequently, "soft" activation methods (e.g., weak Lewis acids) may result in stalled conversion or hydrolysis back to the ketone. Strong activation of the oxime oxygen is required to lower the transition state energy for the migration.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical stereochemical requirement.

BeckmannMechanism Oxime 2',5'-Difluoroacetophenone Oxime (E-Isomer) Activation O-Activation (Protonation/Esterification) Oxime->Activation Reagent (H+, SOCl2, TCT) Transition [1,2]-Shift (Concerted Migration) Activation->Transition Rate Determining Step SideProduct Hydrolysis (Ketone Recovery) Activation->SideProduct Moisture/Low Temp Imidate Nitrilium/Imidate Intermediate Transition->Imidate -LG Product N-(2,5-difluorophenyl) acetamide Imidate->Product +H2O / Tautomerization

Figure 1: Mechanistic pathway highlighting the critical [1,2]-shift. The electron-deficient aryl ring requires robust activation to ensure migration competes effectively with hydrolysis.

Experimental Protocols

Method Selection Matrix
FeatureMethod A: Eaton's Reagent Method B: Thionyl Chloride (

)
Mechanism Acid-mediated dehydrationIn-situ formation of imidoyl chloride
Scale Gram to DecagramDecagram to Kilogram
Conditions

C

C to RT
Pros Non-chlorinating, low volatilityScalable, cheap, rapid
Cons Viscous workup

off-gassing, corrosive
Suitability Recommended for Lab Scale Recommended for Scale-Up
Protocol A: Eaton's Reagent ( in )

Best for high-throughput screening and laboratory synthesis due to simplified workup.

Reagents:

  • 2',5'-Difluoroacetophenone oxime (1.0 equiv)

  • Eaton's Reagent (7.7 wt%

    
     in methanesulfonic acid) - [Commercially Available]
    
  • Quench: Ice water, Sat.

    
    
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, introduce 2',5'-difluoroacetophenone oxime (1.0 g, 5.8 mmol).

  • Addition: Add Eaton's Reagent (5 mL) typically 5-10 volumes relative to substrate mass. The mixture will be a viscous slurry.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The oxime (

      
      ) should disappear, and a more polar amide spot (
      
      
      
      ) should appear.
    • Time: Reaction typically completes in 2–4 hours.

  • Quench: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice with vigorous stirring. Caution: Exothermic.

  • Neutralization: Adjust pH to ~8 using saturated aqueous

    
     or solid 
    
    
    
    .
  • Isolation: Extract the aqueous slurry with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
    
Protocol B: Thionyl Chloride ( ) Activation

Best for scale-up and when strictly anhydrous conditions can be maintained.

Reagents:

  • 2',5'-Difluoroacetophenone oxime (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 2',5'-difluoroacetophenone oxime (10.0 g, 58.4 mmol) in anhydrous DCM (100 mL) in a flask equipped with a drying tube or

    
     line.
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride (6.4 mL, 87.6 mmol) dropwise over 20 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper ventilation.[1][2][3][4]
  • Rearrangement: Allow the mixture to warm to Room Temperature (RT). Stir for 1–3 hours.

    • Note: If the reaction stalls (due to fluorine deactivation), mild heating to reflux (40°C) may be required.

  • Hydrolysis (Critical): The intermediate formed is the imidoyl chloride. Pour the reaction mixture into ice water (200 mL) and stir vigorously for 30 minutes to hydrolyze the intermediate to the amide.

  • Workup: Separate the organic layer.[5] Extract the aqueous layer with DCM (

    
     mL).
    
  • Finishing: Wash with Sat.

    
     (to remove residual acid), then brine.[5] Dry and concentrate.
    

Quality Control & Validation

Self-Validating Analytical Markers

Use the following data to validate the success of the rearrangement.

AttributeOxime (Starting Material)Amide (Product)Validation Logic
IR Spectrum Broad -OH stretch (

)Weak C=N stretch
Sharp N-H stretch (

)Strong Amide I (C=O) (

)
Disappearance of OH, appearance of Amide C=O.
1H NMR Methyl singlet

ppm
Methyl singlet

ppm (Broadened by NH)
Key: Amide NH proton appears as broad singlet at

ppm.
13C NMR C=N carbon

ppm
C=O carbon

ppm
Distinct downfield shift of the carbonyl carbon.
Troubleshooting Guide

Issue: Product contains N-methyl-2,5-difluorobenzamide (wrong isomer).

  • Cause: Starting oxime contained significant Z-isomer or isomerization occurred during reaction.

  • Solution: Recrystallize the starting oxime from Ethanol/Water to enrich the E-isomer before rearrangement. Avoid high temperatures during the reaction onset.

Issue: Low yield / Recovery of ketone.

  • Cause: Hydrolysis of the oxime or imidate intermediate before rearrangement could complete.

  • Solution: Ensure strictly anhydrous conditions during the activation step (Method B). For Method A, increase the equivalent of

    
    .
    

Safety & Handling (HSE)

  • 2',5'-Difluoroacetophenone oxime: Irritant.[1][3] Avoid inhalation of dust.[1][3]

  • Thionyl Chloride: Highly corrosive, reacts violently with water. Releases toxic HCl and SO2 gases. Use only in a fume hood.

  • Exotherm Control: The rearrangement step is exothermic. On a large scale (>50g), active cooling is mandatory during reagent addition.

References

  • Mechanistic Overview & Catalysis

    • Review of Beckmann Rearrangement Catalysts. (2025).[1][6] "Beckmann rearrangement of acetophenone oximes... organo-catalyzed by trifluoroacetic acid."[6] ResearchGate.

  • Fluorinated Substrates & Electronic Effects

    • Mechanochemical Beckmann Rearrangement.[7] (2021).[8] ACS Sustainable Chemistry & Engineering. Discusses electron-poor aryl migration.

  • General Protocol Validation

    • Beckmann Rearrangement Conditions.[5][6][7][9][10] Organic Chemistry Portal.[10]

  • Compound Characterization

    • N-(2,5-difluorophenyl)acetamide Data.[1][11] Stenutz.eu.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Precision Cyclization Protocols: Transforming 2',5'-Difluoroacetophenone Oxime into Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for cyclization of 2',5'-Difluoroacetophenone oxime to isoxazoles Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Overview

Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers.

The cyclization of 2',5'-difluoroacetophenone oxime is a pivotal transformation in the synthesis of atypical antipsychotics, most notably Risperidone and Paliperidone . While the term "isoxazole" generically refers to a monocyclic heteroatom system, the specific substitution pattern of this substrate (a 2'-fluoro group ortho to the oxime) dictates a strong thermodynamic preference for intramolecular nucleophilic aromatic substitution (SNAr) , yielding the fused bicyclic system: 6-fluoro-3-methyl-1,2-benzisoxazole .

This Application Note provides two distinct protocols based on the desired chemotype:

  • Protocol A (Dominant Pathway): Synthesis of 6-Fluoro-3-methyl-1,2-benzisoxazole via base-mediated SNAr. This is the industry-standard route for Risperidone intermediates.

  • Protocol B (Divergent Pathway): Synthesis of 3-(2,5-Difluorophenyl)-5-methylisoxazole (monocyclic) via dianion chemistry. This route requires strict kinetic control to preserve the 2'-fluorine.

Mechanistic Pathways & Decision Logic

The reactivity of 2',5'-difluoroacetophenone oxime is defined by the "Ortho-Effect." Under basic conditions, the oximate anion acts as an internal nucleophile.

Reaction Pathway Diagram

ReactionPathways Start 2',5'-Difluoroacetophenone Oxime Base Deprotonation (Base) Start->Base PathB Path B: Dianion Formation (Kinetic Control, -78°C) Start->PathB n-BuLi (2 eq) / Electrophile Inter Oximate Anion (Intermediate) Base->Inter PathA Path A: Intramolecular SnAr (Thermodynamic Sink) Inter->PathA Heat / Polar Solvent ProdA 6-Fluoro-3-methyl- 1,2-benzisoxazole (Risperidone Core) PathA->ProdA - F- ProdB 3-(2,5-Difluorophenyl)- 5-methylisoxazole (Monocyclic) PathB->ProdB Acid Cyclization

Figure 1: Divergent cyclization pathways. Path A is the spontaneous route due to the labile 2'-fluorine. Path B requires cryogenic protection of the aryl ring.

Protocol A: Synthesis of 6-Fluoro-3-methyl-1,2-benzisoxazole (The Risperidone Route)

This protocol utilizes the high reactivity of the 2'-fluorine to form the benzisoxazole ring. The reaction is driven by the formation of a stable aromatic system and the expulsion of a fluoride ion.

Critical Parameters[1]
  • Base Selection: Potassium tert-butoxide (KOtBu) or Potassium Hydroxide (KOH). KOtBu offers faster kinetics in anhydrous media, while KOH is suitable for phase-transfer conditions.

  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the SNAr mechanism by solvating the cation and leaving the oximate anion "naked" and reactive.

  • Isomerism: The Z-isomer of the oxime cyclizes significantly faster than the E-isomer. However, under basic reflux conditions, E/Z isomerization occurs rapidly, allowing for complete conversion of the mixture.

Step-by-Step Methodology

Materials:

  • 2',5'-Difluoroacetophenone oxime (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • THF (Anhydrous) or DMF (Reagent Grade)

  • Water/Brine for workup

Procedure:

  • Preparation: Charge a reaction vessel with 2',5'-difluoroacetophenone oxime (e.g., 10.0 g, 58.4 mmol) and anhydrous THF (100 mL). Stir under nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C. Slowly add KOtBu (7.9 g, 70.1 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

    • Observation: The solution will likely turn yellow/orange due to anion formation.

  • Cyclization:

    • Option 1 (THF): Heat the mixture to reflux (66°C) for 4–6 hours.

    • Option 2 (DMF): If using DMF, heat to 80°C for 2 hours. (Faster due to higher dielectric constant).

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting oxime (Rf ~0.4) should disappear, and a less polar product (benzisoxazole, Rf ~0.6) will appear.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (300 mL).

    • Note: The product often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from heptane or ethanol/water mixtures.

    • Target Yield: 85–95%

    • Appearance: White to off-white crystalline solid.

    • Melting Point: ~86–88°C.

Data Validation (Self-Check)
ParameterExpected ResultTroubleshooting
1H NMR (CDCl3) δ 2.56 (s, 3H, Me), 7.0–7.5 (m, 2H, Ar-H)Missing OH peak (10-12 ppm) confirms cyclization.
19F NMR Single peak (approx -110 ppm)Two peaks indicate incomplete reaction (starting material has 2 F).
Mass Spec m/z = 151.1 [M+H]+m/z = 171 indicates unreacted oxime.

Protocol B: Synthesis of 3-(2,5-Difluorophenyl)-5-methylisoxazole (The Monocyclic Route)

Context: If the research goal is to maintain the monocyclic isoxazole ring without fusing to the benzene ring, the nucleophilic attack on the fluorine must be suppressed. This is chemically challenging and requires dianion chemistry .

Mechanistic Insight

To build the isoxazole ring on the carbon side (C-alkylation/acylation) rather than the oxygen side (O-arylation), we must generate the 1,4-dianion of the oxime. This species has a nucleophilic carbon at the methyl group.

Step-by-Step Methodology

Materials:

  • 2',5'-Difluoroacetophenone oxime

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 2.2 eq)

  • Ethyl Acetate (Electrophile for 5-methyl substitution) or Dimethylacetamide

  • THF (Anhydrous)[1]

  • Conc. HCl

Procedure:

  • Dianion Generation:

    • Dissolve oxime (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C (Dry ice/Acetone bath). Critical: Low temp prevents SnAr.

    • Add n-BuLi (2.2 eq) dropwise. The first equivalent deprotonates the OH; the second deprotonates the alpha-methyl group.

    • Stir at 0°C for 30 mins to ensure dianion formation, then cool back to -78°C.

  • Electrophilic Trapping:

    • Add Ethyl Acetate (1.1 eq) or N,N-Dimethylacetamide (1.1 eq) dropwise.

    • Allow to warm to room temperature slowly over 2 hours.

    • Intermediate: This forms a

      
      -keto oxime intermediate.
      
  • Cyclization (Acid Mediated):

    • The intermediate is often not isolated. Add dilute HCl (excess) to the reaction mixture and reflux for 1 hour.

    • Mechanism:[2][3][4][5] Acid-catalyzed dehydration closes the ring to form the monocyclic isoxazole.

  • Workup:

    • Neutralize with NaHCO3. Extract with DCM.

    • Purify via column chromatography (Silica gel).

Warning: Even with this protocol, trace amounts of benzisoxazole (Protocol A product) may form if the solution warms up before the electrophile reacts.

Comparative Analysis of Methods

FeatureProtocol A (Benzisoxazole)Protocol B (Monocyclic Isoxazole)
Primary Product 6-Fluoro-3-methyl-1,2-benzisoxazole3-(2,5-Difluorophenyl)-5-methylisoxazole
Key Reagent KOtBu / Heatn-BuLi / -78°C
Mechanism Intramolecular SnArDianion C-Acylation + Dehydration
Atom Economy High (Loss of F-)Lower (Requires external electrophile)
Industrial Use High (Risperidone synthesis)Low (Specialty research only)

References

  • Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. Investigational New Drugs, 2009.[6][7]

  • Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. Google Patents, CN111777601B.

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. University of Mississippi eGrove, 2022.[3]

  • Cycliz

    
    -Oxo-oximes to 2-Substituted Benzoxazoles. ResearchGate, 2011. 
    
  • Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate Properties. Sigma-Aldrich.

Sources

High-Efficiency Microwave-Assisted Synthesis of 2',5'-Difluoroacetophenone Oxime: A Green Chemistry Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2',5'-difluoroacetophenone oxime using Microwave-Assisted Organic Synthesis (MAOS). By replacing conventional thermal reflux with dielectric heating, this method reduces reaction times from hours to minutes while significantly suppressing side reactions. This protocol is designed for medicinal chemistry workflows where fluorinated intermediates are critical for modulating metabolic stability and lipophilicity in drug candidates.

Scientific Foundation & Mechanism[1]

The "Fluorine Effect" in Substrate Reactivity

The target substrate, 2',5'-difluoroacetophenone , contains two fluorine atoms on the aromatic ring. These electron-withdrawing groups (EWGs) exert a significant inductive effect (


), increasing the electrophilicity of the carbonyl carbon.
  • Implication: The carbonyl is highly activated toward nucleophilic attack by hydroxylamine.

  • Challenge: While reactivity is enhanced, conventional heating can lead to degradation or formation of Beckmann rearrangement byproducts if the thermal budget is uncontrolled. Microwave irradiation provides the precise kinetic control necessary to maximize the oxime yield without triggering premature rearrangement.

Microwave Dielectric Heating Mechanism

Unlike conductive heating (oil baths), which relies on thermal transfer through vessel walls, microwave irradiation (2.45 GHz) couples directly with the reaction matrix.

  • Dipolar Polarization: The polar solvent (Ethanol/Water) and the polar substrate align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, volumetric heat.[1]

  • Ionic Conduction: The ionic reagents (Hydroxylamine hydrochloride and Sodium Acetate) further enhance heating efficiency through ionic collision.

Reaction Mechanism Visualization

The reaction proceeds via a nucleophilic addition-elimination pathway.

ReactionMechanism Substrate 2',5'-Difluoroacetophenone (Electrophile) Intermediate Tetrahedral Carbinolamine Intermediate Substrate->Intermediate Nucleophilic Attack Reagent NH2OH·HCl + NaOAc (Nucleophile Generation) Reagent->Intermediate Transition Transition State (Dielectric Stabilization) Intermediate->Transition Proton Transfer Product 2',5'-Difluoroacetophenone Oxime + H2O Transition->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of oxime formation. Microwave irradiation stabilizes the polar transition state, accelerating the dehydration step.

Experimental Protocols

Materials & Equipment
  • Substrate: 2',5'-Difluoroacetophenone (98%+ purity).

  • Reagent: Hydroxylamine hydrochloride (

    
    ).[2][3][4]
    
  • Base: Sodium Acetate (

    
    ) anhydrous (buffers the reaction, preventing acid-catalyzed hydrolysis).
    
  • Solvent: Ethanol (EtOH) / Deionized Water (

    
    ).
    
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and pressure control.

Method A: Conventional Thermal Reflux (Baseline)

For comparison purposes only.

  • Dissolve 1.0 eq of ketone in EtOH.

  • Add 1.5 eq

    
     and 2.0 eq 
    
    
    
    dissolved in minimal water.
  • Reflux at 80°C for 2–4 hours .

  • Monitor by TLC (Hexane:EtOAc 8:2).

Method B: Optimized Microwave Protocol (Recommended)

This protocol utilizes a "ramp-to-temperature" algorithm to prevent pressure spikes.

Step-by-Step Procedure:
  • Preparation: In a 10 mL microwave-transparent pressure vial, add:

    • 1.0 mmol 2',5'-Difluoroacetophenone (156 mg).

    • 1.2 mmol Hydroxylamine hydrochloride (83 mg).

    • 1.5 mmol Sodium Acetate (123 mg).

    • Solvent: 2 mL Ethanol + 1 mL Water (2:1 ratio ensures solubility of both organic ketone and ionic salts).

    • Note: Add a magnetic stir bar.[2][5][6] Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 90°C.

    • Hold Time: 5 minutes.

    • Max Pressure: 250 psi (safety limit).

    • Power: Max 150W (High absorption expected due to ionic content).

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling feature of reactor).

    • Pour mixture into 10 mL ice-cold water. The oxime should precipitate immediately as a white solid.

    • Filter the precipitate and wash with cold water (

      
      ).
      
    • Dry in a vacuum oven at 40°C for 1 hour.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve in EtOH/H2O (2:1) Seal Vial Start->Mix MW Microwave Irradiation 90°C | 5 min | 150W Mix->MW Cool Cool to RT & Pour into Ice Water MW->Cool Check Precipitate Formed? Cool->Check Filter Vacuum Filtration & Wash (Cold H2O) Check->Filter Yes (Solid) Extract Alternative: Extract w/ EtOAc Dry over MgSO4 Check->Extract No (Oily) End Final Product: White Crystalline Solid Filter->End Extract->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Discussion

Comparative Data Analysis

The microwave method demonstrates superior efficiency compared to conventional reflux. The presence of fluorine atoms accelerates the reaction, but the microwave effect is the dominant factor in time reduction.

ParameterConventional RefluxMicrowave (Method B)Improvement Factor
Reaction Time 180 minutes5 minutes36x Faster
Temperature 80°C (Oil Bath)90°C (Internal)Controlled Energy
Isolated Yield 72 - 78%92 - 96% +18% Yield
Purity (HPLC) 90 - 92%>98%Cleaner Profile
Energy Usage High (Continuous heating)Low (Pulse heating)Green Metric
Analytical Characterization

The product typically isolates as a mixture of E and Z isomers, with the E-isomer being the major product due to steric repulsion between the phenyl ring and the oxime hydroxyl group.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expect range 110–115°C (Lit. varies by isomer ratio).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.4 ppm (s, 1H, =N-OH , disappears with 
      
      
      
      ).
    • 
       7.2–7.5 ppm (m, 3H, Aromatic protons, splitting pattern complex due to F-H coupling).
      
    • 
       2.1 ppm (s, 3H, -CH3 ).
      
  • IR (ATR): Broad band at 3200–3300

    
     (O-H str), 1610 
    
    
    
    (C=N str).

Troubleshooting & Critical Parameters

As a Senior Scientist, the following "insider" observations are crucial for reproducibility:

  • Solvent Ratio is Critical:

    • Issue: If using 100% Ethanol, the ionic reagents (

      
      , 
      
      
      
      ) may not fully dissolve, leading to "hotspots" and arcing in the microwave.
    • Solution: Always maintain at least 20-30% water content in the solvent system to ensure ionic conduction and homogenous heating.

  • Pressure Management:

    • Ethanol has a high vapor pressure. At 90°C, the pressure is manageable (~2-3 bar). Do not exceed 120°C in a sealed vessel with this solvent system, as the pressure may trigger the reactor's safety vent.

  • Isomerization:

    • If the Z-isomer is undesirable, acid-catalyzed isomerization can convert it to the thermodynamically stable E-isomer. However, for most intermediate applications (e.g., reduction to amine), the mixture is acceptable.

  • The "Oiling Out" Phenomenon:

    • If the product forms an oil upon pouring into ice water (common with fluorinated aromatics due to lipophilicity), do not discard. Scratch the flask walls with a glass rod to induce crystallization, or extract with Ethyl Acetate as shown in Figure 2.

References

  • Microwave-Assisted Synthesis of Oximes: Kaddar, H. et al. "Microwave assisted synthesis of some novel oxime derivatives." Journal of Saudi Chemical Society, 2012.

  • Green Chemistry Protocols: Moghaddam, F. M., et al. "Microwave-assisted rapid and efficient synthesis of oximes." Synthetic Communications, 2006.

  • General Acetophenone Oxime Synthesis: Thanh, N. D., et al. "Microwave-Assisted Synthesis of Acetophenone Thiosemicarbazones."[7] Journal of Chemistry, 2010.[7]

  • Substrate Specifics (Fluorinated Aromatics): Oakwood Chemical. "2',5'-Difluoroacetophenone oxime Product Data."

  • Mechanistic Overview of MAOS: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

Sources

Application Note: Precision O-Alkylation of 2',5'-Difluoroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the O-alkylation of 2',5'-Difluoroacetophenone oxime. It is designed for medicinal chemists and process development scientists requiring high-purity synthesis of oxime ethers, which are critical pharmacophores in kinase inhibitors and agrochemical fungicides.

Executive Summary

The O-alkylation of 2',5'-difluoroacetophenone oxime is a pivotal transformation in the synthesis of bioactive small molecules. The presence of fluorine atoms at the 2' and 5' positions imparts unique electronic properties to the aryl ring, influencing the acidity of the oxime hydroxyl group and the nucleophilicity of the resulting oximate anion. This guide outlines an optimized protocol to maximize regioselectivity (O- vs. N-alkylation) and control geometric isomerism (E/Z ratio) , ensuring high yields of the desired oxime ether.

Scientific Foundation & Substrate Analysis

Electronic Effects of the 2',5'-Difluoro Motif

Unlike unsubstituted acetophenone oxime, the 2',5'-difluoro derivative possesses an electron-deficient aromatic ring.

  • Acidity: The inductive electron-withdrawing effect (-I) of the fluorine atoms increases the acidity of the oxime -OH proton (

    
    
    
    
    
    10-11), facilitating deprotonation by weaker bases (e.g.,
    
    
    ).
  • Nucleophilicity: The resulting oximate anion is slightly stabilized, potentially reducing its reactivity compared to electron-rich analogs. This necessitates the use of polar aprotic solvents or phase transfer catalysts (PTC) to enhance reaction rates.

  • Metabolic Stability: In drug design, the 2,5-difluoro substitution pattern is often employed to block metabolic oxidation at the phenyl ring, increasing the in vivo half-life of the final API (Active Pharmaceutical Ingredient).

Regioselectivity (O- vs. N-Alkylation)

The ambident oximate anion can react at the Oxygen (desired) or Nitrogen (nitrone impurity).

  • O-Alkylation (Kinetic & Thermodynamic Control): Favored by "hard" electrophiles (alkyl halides, sulfates) and conditions that promote a "naked" anion (polar aprotic solvents).

  • N-Alkylation: Often observed with soft electrophiles or in protic solvents where hydrogen bonding shields the oxygen.

Geometric Isomerism (E/Z)

Acetophenone oximes exist as E (trans-phenyl/OH) and Z (cis-phenyl/OH) isomers.

  • Stability: The E-isomer is thermodynamically preferred due to steric repulsion between the phenyl ring and the hydroxyl group in the Z-form.

  • Protocol Impact: O-alkylation typically preserves the geometry of the starting oxime. Therefore, starting with pure E-oxime is critical.

Reagent Selection Guide

Reagent ClassRecommended ReagentRationale for 2',5'-Difluoro Substrate
Base Cesium Carbonate (

)
The "Cesium Effect" enhances solubility and nucleophilicity of the oximate anion in organic solvents, superior to

for sterically hindered or electron-deficient substrates.
Alternative Base Sodium Hydride (NaH) Irreversible deprotonation. Useful for unreactive electrophiles but requires anhydrous conditions and strict safety protocols (

evolution).
Solvent DMF or NMP High dielectric constant dissociates ion pairs, maximizing reaction rate. Essential for

mechanisms.
Green Solvent Acetone or 2-MeTHF Lower boiling points allow easier workup. Acetone is excellent for iodomethane alkylations; 2-MeTHF is preferred for process scale-up.
Catalyst TBAI / 18-Crown-6 Phase Transfer Catalysts (PTC) or crown ethers are recommended if using solid carbonate bases to assist in solubilizing the cation.

Detailed Experimental Protocols

Method A: The "Gold Standard" (High Purity)

Recommended for medicinal chemistry and lead optimization.

Reagents:

  • Substrate: 2',5'-Difluoroacetophenone oxime (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (

    
     concentration)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 2',5'-Difluoroacetophenone oxime and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn slightly yellow, indicating oximate formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Cool the mixture to

    
     (ice bath) to minimize exotherms and side reactions. Add the Alkyl Halide dropwise via syringe.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product is typically less polar than the starting oxime.

  • Quench: Pour the reaction mixture into ice-cold water (

    
     reaction volume). Vigorous stirring often precipitates the solid product.
    
  • Workup:

    • If Solid: Filter the precipitate, wash with water (

      
      ), and dry under vacuum.[1]
      
    • If Oil: Extract with Ethyl Acetate (

      
      ).[2] Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF. Dry over
      
      
      , filter, and concentrate.
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Silica, 0-10% EtOAc/Hexanes).

Method B: Phase Transfer Catalysis (Scalable/Green)

Recommended for multi-gram scale synthesis.

Reagents:

  • Solvent: Toluene or DCM / Water (Biphasic system)

  • Base: 50% NaOH (aq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

Protocol:

  • Dissolve the oxime and Alkyl Halide in Toluene.

  • Add TBAB.

  • Add 50% NaOH solution dropwise with vigorous stirring.

  • Stir at RT (or mild heat

    
    ) until conversion is complete.
    
  • Separate layers; wash organic layer with water/brine. Concentrate to yield crude product.[2][3]

Mechanism & Pathway Visualization

The following diagram illustrates the competitive pathways and the role of the reagents.

OximeAlkylation cluster_conditions Optimal Conditions Substrate 2',5'-Difluoroacetophenone Oxime (E-Isomer) Intermediate Oximate Anion (Resonance Stabilized) Substrate->Intermediate Deprotonation (-H+) Base Base (Cs2CO3) Base->Intermediate ProductO O-Alkyl Oxime Ether (Major Product) Intermediate->ProductO SN2 Attack via Oxygen (Kinetic Control) ProductN N-Alkyl Nitrone (Minor Impurity) Intermediate->ProductN Attack via Nitrogen (Soft Electrophiles) Electrophile Alkyl Halide (R-X) Electrophile->ProductO Electrophile->ProductN

Caption: Mechanistic pathway showing the competition between O-alkylation (favored) and N-alkylation (nitrone formation).

Experimental Workflow Diagram

Workflow Start Start: 2',5'-Difluoroacetophenone Oxime Dissolve Dissolve in Anhydrous DMF Start->Dissolve AddBase Add Cs2CO3 (1.5 eq) Stir 15 min @ RT Dissolve->AddBase Cool Cool to 0°C AddBase->Cool AddAlk Add Alkyl Halide (1.2 eq) Dropwise Cool->AddAlk React Warm to RT Stir 2-4 Hours AddAlk->React Check TLC/LCMS Check React->Check Check->React Incomplete Quench Quench in Ice Water Check->Quench Complete Extract Extract (EtOAc) or Filter Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product: Oxime Ether Dry->Final

Caption: Step-by-step experimental workflow for the O-alkylation of 2',5'-difluoroacetophenone oxime.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure DMF is anhydrous. Switch to a stronger base (

) or increase

loading.
Nitrone Formation Solvent too non-polar or "soft" electrophile.Switch to highly polar solvent (DMF/DMSO). Use "harder" leaving groups (Tosylate/Mesylate) if possible.
E/Z Isomerization Acidic workup or excessive heat.Avoid acid during workup. Keep reaction temperature

.
Starting Material Remains Steric hindrance of 2,6-positions (if applicable) or low nucleophilicity.Add catalyst (TBAI) or heat to

(monitor for degradation).

References

  • Preparation of Acetophenone Oxime and O-Alkylation

    • Organic Syntheses, Coll.[4] Vol. 10, p.248 (2004); Vol. 79, p.176 (2002).

    • Source:

  • Regioselectivity in Oxime Alkylation

    • Journal of the Chemical Society, Perkin Transactions 1, 1999, 143-148.[5] "Site selectivity in the addition of ketoximes to activated allenes and alkynes; N- versus O-alkylation."

    • Source:

  • Phase Transfer Catalysis for Oxime Ethers

    • Synthetic Communications, 2010, 40, 1724.
    • Source:

  • General Reactivity of Fluorinated Acetophenones

    • Journal of Organic Chemistry, 2021, 86, 13711.[6] (Contextual reference on substituted acetophenone reactivity).

    • Source:

Sources

Scalable Production Techniques for 2',5'-Difluoroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-OX-25DF-01 | Version 2.0

Executive Summary

2',5'-Difluoroacetophenone oxime (CAS: 149773-87-5) is a critical pharmaceutical building block, primarily utilized as a precursor for chiral amines via asymmetric hydrogenation and in the synthesis of bioactive heterocycles for antifungal and kinase inhibitor pipelines.[1]

Scaling the production of oximes presents unique process safety challenges, specifically regarding the thermal instability of hydroxylamine and the potential for runaway exothermic reactions. This guide outlines a robust, scalable protocol designed to maximize yield (>95%), ensure high purity (>98% E-isomer), and mitigate thermal hazards during manufacturing.

Chemical Strategy & Reaction Engineering

Reaction Mechanism

The synthesis involves the condensation of 2',5'-difluoroacetophenone with hydroxylamine hydrochloride. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate, followed by dehydration to the oxime.

Key Selectivity Factor: Acetophenone oximes exist as E (anti) and Z (syn) isomers. The E-isomer is thermodynamically favored and is typically the required pharmacophore precursor. Our protocol favors E-isomer formation through thermodynamic control at elevated temperatures followed by selective crystallization.

Process Safety Critical Parameters
  • Hydroxylamine Hazard: Free hydroxylamine base is thermally unstable and can decompose violently above 50°C, especially in the presence of metal ions.

    • Control: Use Hydroxylamine Hydrochloride (NH₂OH[2]·HCl) and release the free base in situ using a controlled addition of Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc).

  • Exotherm Management: The condensation is exothermic (

    
    ).[3]
    
    • Control: Dosing of the base must be rate-limiting to prevent reagent accumulation and thermal runaway.

Visualizing the Reaction Pathway

ReactionScheme Ketone 2',5'-Difluoroacetophenone (Lipophilic) Hemiaminal Tetrahedral Hemiaminal Ketone->Hemiaminal Nucleophilic Attack (pH 4-5) NH2OH NH₂OH·HCl (Hydrophilic) NH2OH->Hemiaminal Nucleophilic Attack (pH 4-5) Base NaOH (aq) (Catalyst/Reagent) Base->Hemiaminal pH Adjustment Safety CRITICAL SAFETY: Avoid excess free NH₂OH Maintain T < 50°C Base->Safety Oxime 2',5'-Difluoroacetophenone Oxime (Solid) (Target) Hemiaminal->Oxime Dehydration (-H₂O) Water H₂O (Byproduct) Hemiaminal->Water

Caption: Reaction pathway emphasizing the biphasic nature and critical safety control points during base addition.

Scalable Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is acceptable if Fe levels are monitored; Fe³⁺ catalyzes NH₂OH decomposition).

  • Reagents:

    • 2',5'-Difluoroacetophenone (1.0 equiv)

    • Hydroxylamine Hydrochloride (1.2 equiv)

    • Sodium Acetate (anhydrous) or NaOH (50% aq) (1.5 equiv)

    • Solvent: Methanol/Water (3:1 v/v) or Ethanol/Water.

  • Monitoring: HPLC (C18 column), DSC (for safety screening of new batches).

Step-by-Step Procedure
Step 1: Reactor Charging (Solubilization)
  • Charge Methanol (5 vol relative to ketone) and Water (2 vol) into the reactor.

  • Add Hydroxylamine Hydrochloride (1.2 equiv) and stir until fully dissolved.

  • Add 2',5'-Difluoroacetophenone (1.0 equiv).[4] The mixture may be biphasic initially.

    • Why: Pre-dissolving the hydroxylamine salt ensures a homogeneous concentration before the base triggers the reaction.

Step 2: Controlled Reaction (Dosing)
  • Cool the reactor jacket to 10°C.

  • CRITICAL: Add the base (e.g., Sodium Acetate or NaOH solution) portion-wise or via a dosing pump over 30–60 minutes.

    • Target: Maintain internal temperature

      
      .
      
    • Safety Check: If using NaOH, monitor pH. Optimal range is pH 5–7. Higher pH increases the risk of side reactions and hydroxylamine decomposition.

  • Once addition is complete, warm the mixture to 45–50°C and stir for 2–4 hours.

    • Why: Elevated temperature drives the reaction to completion and favors the thermodynamic E-isomer.

Step 3: In-Process Control (IPC)
  • Sample the mixture.

  • Run HPLC analysis.

    • Specification: Ketone < 0.5%.

    • If Ketone > 0.5%, add 0.1 equiv NH₂OH·HCl and stir for 1 hour.

Step 4: Work-up and Isolation (Precipitation)
  • Distill off Methanol under reduced pressure (keep

    
    ) until the volume is reduced by ~50%.
    
    • Note: The oxime is lipophilic and will begin to oil out or precipitate as the alcohol is removed.

  • Add Cold Water (5 vol) slowly to the residue to induce crystallization.

  • Cool the slurry to 0–5°C and age for 2 hours.

    • Why: "Aging" allows crystal growth (Ostwald ripening), improving filtration speed and purity.

Step 5: Filtration and Drying
  • Filter the solid using a centrifuge or nutsche filter.

  • Wash the cake with Water (2 x 2 vol) to remove residual salts (NaCl/NaOAc).

  • Dry in a vacuum oven at 40°C until moisture content is < 0.5%.

    • Yield Target: 90–95%.

    • Purity Target: >98% HPLC.

Analytical Quality Control

HPLC Method Parameters

To ensure the separation of the E and Z isomers and the starting ketone, use the following conditions:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 3.5µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times Ketone (~8 min), Z-Oxime (~9.5 min), E-Oxime (~10.2 min)
Impurity Profile
  • Starting Material: 2',5'-Difluoroacetophenone (Limit: <0.5%).[4]

  • Hydrolysis Product: If pH is too low (<2), the oxime can hydrolyze back to the ketone.

  • Beckmann Rearrangement: At high temperatures (>100°C) or in strong acid, the oxime can rearrange to the amide (N-(2,5-difluorophenyl)acetamide).

Process Safety & Troubleshooting

Thermal Hazard Management

Oximes are energetic materials. Differential Scanning Calorimetry (DSC) typically shows an onset of decomposition for acetophenone oximes around 120°C–150°C with significant energy release (>1000 J/g).

  • Rule 1: Never heat the reaction mass above 60°C.

  • Rule 2: Ensure all hydroxylamine is consumed or washed away before drying at elevated temperatures. Residual NH₂OH lowers the decomposition onset temperature.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion pH too low (protonation of NH₂OH)Adjust pH to 5–6 with NaOAc or dilute NaOH.
Oiling Out Methanol content too high during workupDistill off more methanol before adding water. Seed with pure oxime crystals.
High Z-Isomer Reaction temperature too lowHeat to 50°C for 1 hour to equilibrate to the E-isomer.
Colored Product Oxidation of phenols or trace metalsUse deoxygenated water; add EDTA (0.1%) to chelate iron.
Safety Decision Tree

SafetyTree Start Start Scale-Up CheckDSC Run DSC on Raw Materials Start->CheckDSC Exotherm Is Decomposition Onset < 100°C? CheckDSC->Exotherm Stop STOP: Redesign Process Exotherm->Stop Yes Proceed Proceed to Pilot Exotherm->Proceed No Monitor Monitor Reactor Temp & pH Proceed->Monitor TempSpike Temp Spike > 50°C? Monitor->TempSpike Emergency EMERGENCY COOLING Stop Dosing TempSpike->Emergency Yes Success Safe Isolation TempSpike->Success No

Caption: Decision logic for assessing thermal risks during the scale-up of oxime synthesis.

References

  • Fluorochem. 2',5'-Difluoroacetophenone oxime Product Data. Retrieved from

  • Oakwood Chemical. Safety Data Sheet: 2',5'-Difluoroacetophenone oxime.[4] Retrieved from

  • Organic Syntheses. General Procedures for Oxime Formation and Scale-up Considerations. (Analogous protocols for Acetophenone Oxime).[5] Retrieved from

  • IChemE Symposium Series. Formation of Hydroxylamine Free Base: Process Safety. (Detailing the -11 kcal/mol exotherm and adiabatic rise). Retrieved from

  • National Institutes of Health (NIH). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (Context on oxime pharmacophores). Retrieved from

  • Stanford Environmental Health & Safety. Scale-Up Reaction Safety Guidelines. Retrieved from

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a specific risk assessment (including DSC/ARC) for your specific equipment and batch size before scaling up energetic chemistries.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 2',5'-Difluoroacetophenone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2',5'-Difluoroacetophenone oxime is a critical intermediate step, often used in the production of agrochemicals (fungicides) and kinase inhibitors. While the condensation of a ketone with hydroxylamine is a textbook reaction, the specific electron-withdrawing nature of the 2,5-difluoro substitution pattern introduces unique challenges regarding solubility ("oiling out") and reaction equilibrium.

This guide moves beyond standard recipes to provide a robust, self-validating protocol designed to maximize yield (>90%) and minimize side products like the Beckmann rearrangement.

The Optimized Protocol (Gold Standard)

Do not use unbuffered strong bases (like NaOH) as your primary method. The high pH can induce side reactions and complicate workup. The Sodium Acetate/Ethanol system is the most reliable for fluorinated acetophenones.

Reagents & Stoichiometry
ComponentEquiv.Role
2',5'-Difluoroacetophenone 1.0Limiting Reagent
Hydroxylamine HCl (

)
1.2 – 1.5Reagent (Excess drives equilibrium)
Sodium Acetate (

)
1.5 – 2.0Buffer (Maintains pH ~4.5)
Ethanol/Water (3:1) SolventSolubilizes both organic ketone and inorganic salts
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of 2',5'-difluoroacetophenone in Ethanol (approx. 5 mL per gram of ketone).

  • Buffer Preparation: In a separate beaker, dissolve 1.5 eq of Hydroxylamine HCl and 2.0 eq of Sodium Acetate in a minimum amount of water.

  • Addition: Add the aqueous salt solution to the ethanolic ketone solution. The mixture may become cloudy; this is normal.

  • Reaction: Heat to 60°C (gentle reflux) for 2–3 hours. Monitor by TLC (eluent: Hexane/EtOAc 8:2).

    • Checkpoint: The fluorinated ketone is electron-deficient, making the carbonyl highly reactive. Conversion should be rapid.

  • Workup: Evaporate most of the ethanol under reduced pressure. The oxime usually precipitates upon cooling.

  • Isolation: Filter the solid. If "oiling out" occurs (common with fluoro-compounds), see the Troubleshooting section below. Wash with ice-cold water to remove salts.

Mechanism & Logic (The "Why")

Understanding the mechanism is the key to troubleshooting. The reaction requires a delicate pH balance.

  • pH < 3 (Too Acidic): The amine group of hydroxylamine is fully protonated (

    
    ), destroying its nucleophilicity. Reaction stops.
    
  • pH > 7 (Too Basic): The carbonyl oxygen is not protonated, making it a poor electrophile. Additionally, high pH can cause hydrolysis of the product.

  • pH 4.5 (Sweet Spot): The Sodium Acetate buffer maintains this exact window. It ensures enough free hydroxylamine (

    
    ) exists to attack, while the medium is acidic enough to activate the carbonyl oxygen (
    
    
    
    ).
Visualizing the Pathway

OximeMechanism Start 2',5'-Difluoroacetophenone (Ketone) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Hydroxylamine (:NH2OH) Reagent->Intermediate Activation Acid Catalysis (pH ~4.5) Activation->Start Activates C=O Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Product Oxime Product (E/Z Isomers) Transition->Product

Figure 1: The acid-catalyzed nucleophilic addition-elimination pathway. Note that pH control dictates the rate of the first two steps.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Fluorinated acetophenones often have lower melting points and can form supercooled liquids (oils) in aqueous mixtures. Solution:

  • Seeding: Save a tiny crystal from a previous successful batch. Add it to the oil/water mixture at room temperature.

  • The "Scratch" Method: Use a glass rod to vigorously scratch the side of the flask at the oil/solvent interface. This creates nucleation sites.

  • Solvent Adjustment: If it oils out, you likely have too much water. Add a small amount of Ethanol to redissolve the oil, then cool very slowly (1°C/min).

Q2: The yield is stuck at ~60%. Why?

Diagnosis: The reaction is an equilibrium:


.
Solution: 
  • Le Chatelier’s Principle: Increase Hydroxylamine HCl to 1.5 – 2.0 equivalents .

  • Water Management: While some water is needed for solubility, too much drives the reverse reaction. Minimize water in the initial solvent mix (use 95% EtOH).

Q3: I see two spots on my TLC. Is my product impure?

Diagnosis: Likely not. Oximes exist as E (trans) and Z (cis) isomers.[1] Insight: For 2'-substituted acetophenones, the s-trans conformation is often preferred due to repulsion between the carbonyl oxygen and the 2'-fluorine atom [1].[2] Both isomers are chemically valid oximes and will likely react identically in subsequent steps (e.g., reduction to amines). Do not discard the "second spot" without NMR verification.

Q4: Can I use Pyridine instead of Sodium Acetate?

Analysis: Yes, but with caveats.

Base System Pros Cons
NaOAc / EtOH Cheap, non-toxic, easy workup (water wash). Requires water (solubility issues).
Pyridine / EtOH Excellent solvent power, prevents oiling out. Toxic, difficult to remove traces (smell), requires HCl wash.

| NaOH / H2O | Very cheap. | High Risk: Can cause Cannizzaro-type side reactions or hydrolysis. |

Logic Flow for Low Yield Diagnosis

Use this decision tree to diagnose synthesis failures systematically.

Troubleshooting Start Problem: Low Yield (<70%) CheckTLC Check TLC of Reaction Start->CheckTLC SM_Remains Starting Material Visible? CheckTLC->SM_Remains Extraction Issue: Workup Loss CheckTLC->Extraction No SM Left AddReagent Action: Add 0.5 eq Hydroxylamine SM_Remains->AddReagent Yes CheckPH Action: Check pH (Must be 4-5) SM_Remains->CheckPH Yes OilOut Did it Oil Out? Extraction->OilOut Seed Action: Seed & Cool Slowly OilOut->Seed Yes Solubility Action: Check Aqueous Layer (Product might be soluble) OilOut->Solubility No

Figure 2: Diagnostic workflow for maximizing recovery of 2',5'-difluoroacetophenone oxime.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. Journal of Organic Chemistry. (2021). Analysis of s-trans conformers in fluorinated acetophenones.

  • Preparation of Acetophenone Oxime. Organic Syntheses, Coll. Vol. 2, p. 70 (1943). The foundational protocol for hydroxylamine/sodium acetate condensation.

  • Synthesis of Oximes. Organic Chemistry Portal. Comprehensive review of oxime synthesis methods and reagents.

Sources

Purification methods for removing impurities from 2',5'-Difluoroacetophenone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2',5'-Difluoroacetophenone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Question 1: My final product shows a significant amount of unreacted 2',5'-Difluoroacetophenone starting material by ¹H NMR or LC-MS. What went wrong?

Answer: This is a common issue stemming from incomplete oximation. The reaction between a ketone and hydroxylamine is an equilibrium process, and several factors can prevent it from going to completion.

Probable Causes & Solutions:

  • Suboptimal pH: The rate of oxime formation is highly pH-dependent. The reaction requires mild acidity to protonate the carbonyl oxygen, making the carbon more electrophilic for attack by hydroxylamine. However, if the solution is too acidic, the nucleophilicity of hydroxylamine (a weak base) is drastically reduced due to protonation.

    • Solution: When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base like sodium acetate or pyridine is typically added to buffer the reaction mixture and neutralize the liberated HCl, maintaining a pH in the optimal range of 4-6.[1] If you used a strong base like NaOH, you might have pushed the pH too high, slowing the reaction. Monitor the pH and adjust accordingly.

  • Insufficient Reaction Time or Temperature: Oximation of sterically hindered or electronically deactivated ketones can be slow. The fluorine atoms on the aromatic ring are electron-withdrawing, which can influence the reactivity of the carbonyl group.

    • Solution: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., refluxing in ethanol) can drive the equilibrium toward the product.[2]

  • Presence of Water: While the reaction is often run in aqueous ethanol, an excessive amount of water can shift the equilibrium back towards the starting materials during workup.[3]

    • Solution: Ensure your organic solvents are of appropriate quality. During the workup, use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to thoroughly dry the organic extracts before solvent evaporation.[4]

Question 2: My TLC plate shows a single spot, but the NMR spectrum is complex, suggesting more than one compound. Why is this happening?

Answer: You are likely observing the presence of E and Z geometric isomers of the oxime. Due to the restricted rotation around the C=N double bond, 2',5'-Difluoroacetophenone oxime can exist in two stereoisomeric forms. These isomers often have very similar polarities and may not separate on a standard TLC plate.[5]

dot

Caption: E/Z isomers of 2',5'-Difluoroacetophenone oxime.

Probable Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: Most synthetic methods yield a mixture of isomers, often favoring the more thermodynamically stable E-isomer.[6] The ratio can be influenced by reaction conditions like solvent, temperature, and pH.

    • Solution 1 (Chromatography): While challenging, separation of E/Z isomers is often achievable with careful column chromatography. Use a long column with a high surface area silica gel (230-400 mesh) and a low-polarity eluent system (e.g., a gradient of ethyl acetate in hexanes). The separation is often better with less polar solvents, as this maximizes the differential interaction with the silica stationary phase. Monitor fractions carefully by TLC, using a more sensitive visualization method if needed (e.g., potassium permanganate stain).

    • Solution 2 (Recrystallization): Fractional crystallization can sometimes be used to isolate the major isomer. One isomer may be less soluble in a particular solvent system and crystallize out, leaving the other in the mother liquor. This requires careful selection of solvents and is often an empirical process.

    • Solution 3 (Isomerization): If a single isomer is required for a subsequent stereospecific reaction (like the Beckmann rearrangement), you can sometimes drive the equilibrium to favor one isomer. For aryl oximes, visible-light-mediated energy transfer catalysis can be used to enrich the Z-isomer.[6] However, for most applications, a mixture of isomers is acceptable.

Question 3: I obtained a pure product after chromatography, but upon standing or during analysis (e.g., GC-MS), I see the starting ketone again. What is causing this decomposition?

Answer: Oximes can be susceptible to hydrolysis, reverting to the corresponding ketone and hydroxylamine. This reaction is typically catalyzed by acid.[7][8]

Probable Causes & Solutions:

  • Acidic Residues: Traces of acid from the synthesis or workup (e.g., residual HCl from hydroxylamine hydrochloride) can catalyze hydrolysis, especially in the presence of moisture.

    • Solution: During the workup, ensure the organic phase is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid, followed by a water wash and thorough drying.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can promote the hydrolysis of sensitive compounds during long exposure on a column.

    • Solution: If hydrolysis on the column is suspected, you can either (a) use a less acidic stationary phase like neutral alumina, or (b) deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~0.5-1%). Alternatively, minimize the time the compound spends on the column by using flash chromatography.[9]

  • Analytical Conditions: Gas Chromatography (GC) injection ports are heated to high temperatures, which can cause thermal decomposition or rearrangement of the oxime back to the ketone.

    • Solution: Confirm the purity of your sample using a less harsh analytical technique like ¹H NMR or LC-MS. If GC analysis is necessary, try lowering the injector port temperature to minimize on-instrument degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 2',5'-Difluoroacetophenone oxime? A1: For most lab-scale syntheses, a two-step process is most effective. First, perform an initial purification by recrystallization to remove the bulk of impurities and isolate the crystalline oxime from the reaction mixture. This is followed by flash column chromatography on the recrystallized material if very high purity is required or if you need to separate the E/Z isomers.

Q2: Which solvent system is best for recrystallizing 2',5'-Difluoroacetophenone oxime? A2: A mixed solvent system of a nonpolar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often ideal.[4][10] You would dissolve the crude product in a minimum amount of the more polar solvent while warm, and then slowly add the nonpolar "anti-solvent" until the solution becomes cloudy. Slow cooling will then promote the growth of pure crystals. An ethanol/water mixture can also be effective.

Q3: How can I monitor the purification process effectively? A3: Thin Layer Chromatography (TLC) is indispensable. Use silica gel plates and an eluent system such as 20-30% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm). The starting ketone will typically have a higher Rf value (travel further up the plate) than the more polar oxime products.

Q4: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this? A4: "Oiling out" occurs when the solubility of the compound in the solvent is too high at the temperature of crystallization, or when the melting point of the impure solid is lower than the boiling point of the solvent.[10]

  • Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of the more polar solvent to increase the total volume and then allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of pure product, if available, can also initiate proper crystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed for the initial purification of crude 2',5'-Difluoroacetophenone oxime to remove unreacted starting materials and other bulk impurities.

  • Solvent Selection: Prepare a solvent system of Ethyl Acetate and Hexanes.

  • Dissolution: Transfer the crude oxime product to an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to completely dissolve the solid.

  • Induce Crystallization: While swirling, slowly add hexanes to the warm solution until it becomes persistently turbid (cloudy).

  • Clarification: Add a few drops of warm ethyl acetate to the turbid solution until it just becomes clear again.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: High-Purity Purification by Flash Column Chromatography

This protocol is for achieving high purity and for the potential separation of E/Z isomers. It is best performed on material that has already been partially purified by recrystallization.

dot

G A Prepare Column (Silica Gel in Hexanes) B Load Sample (Dissolved in min. DCM, adsorbed onto silica) A->B Dry Loading C Elute with Low Polarity Solvent (e.g., 95:5 Hexanes:EtOAc) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E Analyze F Gradually Increase Solvent Polarity (e.g., to 80:20 Hexanes:EtOAc) E->F If product not eluting G Combine Pure Fractions E->G If fractions are pure F->D H Evaporate Solvent G->H I Obtain Purified Oxime H->I

Caption: Workflow for Flash Column Chromatography Purification.

  • Column Packing: Prepare a glass chromatography column with silica gel (230-400 mesh) using a slurry of the silica in hexanes. The amount of silica should be 50-100 times the weight of your sample.[9]

  • Sample Loading (Dry Loading): Dissolve your partially purified oxime in a minimal amount of a volatile solvent like dichloromethane (DCM). Add a small amount of silica gel (~2-3 times the sample weight) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • TLC Monitoring: Spot each fraction on a TLC plate to determine its composition. The less polar starting material will elute first, followed by the oxime isomers.

  • Gradient Elution: If the oxime is not eluting, gradually increase the polarity of the mobile phase (e.g., to 10%, then 15%, then 20% ethyl acetate in hexanes). A shallow gradient is key to separating closely related compounds like E/Z isomers.[11]

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the highly purified 2',5'-Difluoroacetophenone oxime.

Data Summary Table

ParameterRecrystallizationFlash Column Chromatography
Primary Goal Bulk purification, removal of starting materialsHigh-purity isolation, separation of E/Z isomers
Typical Solvents Ethyl Acetate/Hexanes, Ethanol/WaterHexanes/Ethyl Acetate gradient (e.g., 5% to 30% EtOAc)
Stationary Phase N/ASilica Gel (230-400 mesh)
Expected Purity >95% (depending on crude purity)>99%
Key Advantage Simple, rapid for large quantitiesHighest purity achievable, separates close-eluting spots
Key Disadvantage May not separate E/Z isomers effectivelyMore time-consuming, requires more solvent

References

  • BenchChem. (2025). Troubleshooting low yield in the Beckmann rearrangement of Deoxybenzoin oxime.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of Cyclopentanone oxime.
  • Huang, X., et al. (2022). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC.
  • AdiChemistry. GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES.
  • Rebek, J., et al. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule.
  • Mérida, D., et al. (2025). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution.
  • Rebek, J., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society.
  • Gregory, B. J., et al. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic.
  • Fiveable. (2025). Acetophenone Oxime Definition.
  • Gregory, B. J., et al. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Semantic Scholar.
  • Organic Syntheses. (n.d.). Procedure 100-248.
  • University of Victoria. (n.d.). Column chromatography. Retrieved from the University of Victoria Chemistry Department.
  • Sciencemadness Discussion Board. (2014). Oximes.
  • Supporting Information. (n.d.). One-pot Oximation-Beckmann Rearrangement under Mild, Aqueous Micellar Conditions.
  • Das, B., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Green and Sustainable Chemistry.
  • University of California, Irvine. (n.d.). How to run column chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Calhelha, R. C., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC.
  • Truman State University. (2017). The Oxidation of Acetophenone to Produce Benzoic Acid.
  • Journal of the Indian Chemical Society. (2006). Kinetics and Mechanism of Oxidation of Acetophenone Oximes with Bi(V) in HCIO4-HF Mixture.
  • Talukdar, B., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal.
  • Raines, R. T., et al. (2009). Hydrolytic Stability of Hydrazones and Oximes. PMC.
  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • Quartarone, G., et al. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid. SciSpace.
  • WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone.
  • Oakwood Chemical. (n.d.). 2',5'-Difluoroacetophenone oxime.
  • Bawa, S., & Sawalem, M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences.
  • Google Patents. (2012). CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • PrepChem. (n.d.). Preparation of acetophenone oxime.
  • BenchChem. (2025). Recrystallization and purification techniques for 2'-Aminoacetophenone.
  • ArtMolecule. (n.d.). Impurities and Degradation products.

Sources

Overcoming steric hindrance in 2',5'-Difluoroacetophenone oxime reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 2',5'-Difluoroacetophenone . It addresses the unique intersection of steric hindrance (from the 2'-fluoro group) and electronic deactivation (from the 5'-fluoro group).

Topic: Overcoming Steric & Electronic Barriers in Oximation and Downstream Processing Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide | Last Updated: February 2026

Executive Summary: The "Ortho-Effect" Challenge

Synthesizing and manipulating 2',5'-difluoroacetophenone oxime presents a dual challenge often overlooked in standard protocols:

  • Steric Hindrance (2'-Position): The fluorine atom at the ortho position creates significant steric repulsion, destabilizing the planar transition state required for nucleophilic attack. It also influences the thermodynamic equilibrium of the resulting oxime, often increasing the ratio of the typically less stable Z-isomer.

  • Electronic Effects (2',5'-Positions): Both fluorine atoms are electron-withdrawing. While this makes the carbonyl carbon more electrophilic (good for initial attack), it renders the resulting oxime nitrogen less basic, retarding acid-catalyzed downstream reactions like the Beckmann rearrangement.

Critical Workflow: Decision Pathways

The following decision tree illustrates the critical checkpoints where side reactions (defluorination, hydrolysis) most frequently occur.

G Ketone 2',5'-Difluoroacetophenone Oxime Oxime Intermediate (E/Z Mixture) Ketone->Oxime NH2OH·HCl NaOAc, MeOH (Steric Barrier) Amine Target: 1-Aryl-ethylamine Oxime->Amine Reduction (Risk: C-F Cleavage) Amide Target: Acetamide Deriv. (Beckmann) Oxime->Amide Acid Catalyst (Migration Aptitude) Defluoro Side Product: Defluorinated Amine Oxime->Defluoro H2 / Pd/C Hydrolysis Side Product: Ketone (Reversion) Oxime->Hydrolysis Aq. Acid (High Temp)

Figure 1: Reaction pathway analysis for 2',5'-difluoroacetophenone oxime, highlighting critical failure points (red dashed lines).

Troubleshooting Guide: Synthesis & Oximation

Core Issue: Incomplete conversion or slow reaction rates despite the ketone being electron-deficient.

Q1: Why is the reaction stalling at 60-70% conversion?

Technical Diagnosis: While the electron-withdrawing fluorine atoms activate the carbonyl, the ortho-fluorine (2'-F) blocks the trajectory of the nucleophile (hydroxylamine). Furthermore, the formation of the tetrahedral intermediate is energetically costly due to crowding.

Protocol Adjustment: Do not rely on standard room-temperature protocols.

  • Buffer System: Use a Sodium Acetate/Acetic Acid buffer (pH ~4.5-5.5). This maintains the protonated hydroxylamine (

    
    ) in equilibrium with the free base (
    
    
    
    ), which is the active nucleophile.
    • Why? Too acidic (< pH 3) = Protonation of hydroxylamine (inactive). Too basic (> pH 7) = Attack is fast, but dehydration of the intermediate is slow.

  • Solvent Switch: Replace pure Methanol with Ethanol/Water (3:1) and reflux at 80°C. The higher temperature overcomes the activation energy barrier imposed by the ortho-sterics.

Q2: I see two spots on my TLC. Is this an impurity?

Technical Diagnosis: Likely No . This is characteristic of


 isomerism .
  • Standard Acetophenones: Overwhelmingly favor the E-isomer (Phenyl anti to OH) due to sterics between the Methyl and Phenyl groups.

  • 2'-Fluoro Effect: The ortho-fluorine introduces a competing steric interaction. The repulsion between the 2'-F and the oxime -OH group can destabilize the E-isomer, pushing the equilibrium toward the Z-isomer (Phenyl syn to OH).

Action Item:

  • Do not discard. Both isomers will reduce to the same amine.

  • For Beckmann Rearrangement: Isomer separation is critical (see Section 5). Run a 2D NOESY NMR to confirm geometry before proceeding.

Troubleshooting Guide: Reduction to Amine

Core Issue: Loss of the fluorine atom (defluorination) during reduction.

Q3: I used H2/Pd-C, and my mass spec shows [M-19]. What happened?

Technical Diagnosis: Reductive Defluorination. Palladium on Carbon (Pd/C) is notorious for cleaving Aryl-Halide bonds under hydrogenation conditions, especially in electron-deficient rings like 2,5-difluorobenzene.

Corrective Protocol (Chemoselective Reduction): Switch to a Dissolving Metal or Transfer Hydrogenation method that is inert to Aryl-F bonds.

MethodSuitabilityRisk LevelNotes
H2 / Pd/C High Risk CriticalCauses rapid defluorination (loss of F). Avoid.
Zn Dust / NH4COOH Recommended LowAmmonium formate provides mild H-source; Zn is selective for N-O bond.
NaBH4 / TiCl4 Excellent LowLewis acid activates the oxime; Borohydride reduces it. Preserves Ar-F.
Raney Nickel Moderate MediumCan cause defluorination if "fresh" and highly active.

Recommended Protocol (Zn/Ammonium Formate):

  • Dissolve Oxime (1 eq) in Methanol.

  • Add Ammonium Formate (3 eq) (Hydrogen donor).

  • Add Zinc Dust (2 eq) slowly (exothermic).

  • Stir at RT for 1-2 hours.

  • Filter Zn residues through Celite.

  • Result: High yield of amine with Fluorines intact.

Troubleshooting Guide: Beckmann Rearrangement

Core Issue: Obtaining the wrong amide product (N-methyl benzamide vs. Acetanilide).

Q4: I want the acetanilide derivative, but I'm getting N-methyl-2,5-difluorobenzamide. Why?

Technical Diagnosis: The Beckmann rearrangement is stereospecific .[1] The group anti (trans) to the hydroxyl group migrates.

  • E-Oxime (Major usually): Phenyl migrates

    
    Acetanilide  (Ar-NH-CO-Me).
    
  • Z-Oxime (Increased by ortho-F): Methyl migrates

    
    N-Methyl Benzamide  (Ar-CO-NH-Me).
    

Because the 2'-fluoro group stabilizes the Z-isomer (or destabilizes the E), you may have a significant portion of the "wrong" starting material.

Solution:

  • Isomerization: Treat the crude oxime with HCl/Dioxane prior to rearrangement to thermodynamically equilibrate the mixture (usually favors E).

  • Catalyst Choice: Use Thionyl Chloride (

    
    )  in ether at 0°C. This kinetic condition often preserves the migration aptitude of the bulkier phenyl group even if the equilibrium is mixed, provided the E-isomer reacts faster.
    

References

  • Mechanistic Insight on Ortho-Substitution

    • Title: "Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temper
    • Source: PMC / Molecules (2012)
    • Relevance: Discusses the impact of steric bulk and Lewis acids on migr
    • URL:[Link]

  • Synthesis & Isomerism of Acetophenone Oximes

    • Title: "Synthesis of Acetophenone Oxime And Determination of The R
    • Source: Misur
    • Relevance: Establishes the baseline E/Z ratio (8:1) for non-fluorinated analogs and NMR characterization methods.[2]

    • URL:[Link]

  • Chemoselective Reduction (Avoiding Defluorination)

    • Title: "Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities"
    • Source: Chemistry – A European Journal (via PMC)
    • Relevance: Reviews metal-free and specific metal catalysts that avoid over-reduction and side reactions.
    • URL:[Link]

  • Reductive Defluorination Risks

    • Title: "Electrophotocatalysis for Reductive Defluorin
    • Source: ResearchG
    • Relevance: Highlights the lability of C-F bonds under reductive/catalytic conditions, necessitating Zn/Formate protocols for fluoro-arom
    • URL:[Link]

Sources

Technical Support Center: Hydrolysis of 2',5'-Difluoroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #OX-25DF-HYD Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting deoximation failures, low yields, and byproduct formation.

Executive Summary & Diagnostic Framework

The Challenge: Hydrolyzing 2',5'-difluoroacetophenone oxime is deceptively difficult. While standard oximes cleave easily with aqueous acid, the electron-withdrawing fluorine atoms on the aromatic ring destabilize the intermediate iminium ion, altering the kinetics. Furthermore, the ortho-fluorine (2'-position) makes the ring susceptible to nucleophilic attack, while the acidic conditions required for hydrolysis often trigger the competing Beckmann Rearrangement , converting your target ketone into an amide.

Diagnostic Decision Tree: Before altering your protocol, use this logic flow to identify your specific failure mode.

DiagnosticTree Start Start: Reaction Analysis Result What is the outcome? Start->Result Case1 Starting Material Remains Result->Case1 No Reaction Case2 New Spot (Higher Rf than Ketone) Result->Case2 Wrong Product Case3 New Spot (Polar/Phenolic) Result->Case3 Degradation Sol1 Thermodynamic Stall. Solution: Transoximation (See Protocol B) Case1->Sol1 Sol2 Beckmann Rearrangement. Solution: Avoid strong acid/heat. Use Oxidative Cleavage (See Protocol C) Case2->Sol2 Sol3 SNAr (Fluorine Displacement). Solution: Remove Base. Maintain pH < 7. Case3->Sol3

Figure 1: Diagnostic logic for identifying failure modes in 2',5'-difluoroacetophenone oxime cleavage.

Technical Deep Dive: The Mechanisms of Failure

Issue 1: The Beckmann Rearrangement (The "Amide Trap")

If you observe a product with a different NMR profile (typically a downfield shift of the methyl protons) but the correct mass, you have likely synthesized the amide via the Beckmann Rearrangement.

  • Causality: Strong mineral acids (H₂SO₄, HCl) at high temperatures protonate the oxime hydroxyl group, turning it into a leaving group (

    
    ). The anti-periplanar alkyl/aryl group migrates to the nitrogen, destroying the C=N bond required for hydrolysis [1].
    
  • The Fluorine Effect: The electron-deficient ring in 2',5'-difluoroacetophenone slows down the initial protonation of the nitrogen (the desired pathway for hydrolysis), allowing the competing rearrangement pathway to dominate under thermal stress.

Issue 2: Thermodynamic Equilibrium (The "Stalled Reaction")

Hydrolysis is an equilibrium process:



In acidic media, the hydroxylamine (

) is protonated, which helps drive the reaction.[1] However, for electron-poor ketones like 2',5'-difluoroacetophenone, the equilibrium constant (

) is less favorable. If the hydroxylamine is not effectively scavenged, the reaction stalls at ~50-60% conversion.
Issue 3: Nucleophilic Aromatic Substitution (SNAr)

Critical Warning: Do not use basic hydrolysis (NaOH/KOH) for this substrate. The 2'-fluorine is ortho to the carbonyl group. In the presence of strong nucleophiles (like


) and heat, the carbonyl activates the ring for SNAr, displacing the fluorine to form 2'-hydroxy-5'-fluoroacetophenone [2].

Recommended Protocols

Protocol A: Transoximation with Levulinic Acid (The "Green" Standard)

Best for: High yield, preventing Beckmann rearrangement, and avoiding SNAr. Mechanism: Levulinic acid acts as a carbonyl acceptor. It reacts with the liberated hydroxylamine to form a stable oxime, irreversibly driving the equilibrium to the right [3].

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2',5'-difluoroacetophenone oxime in 1,4-dioxane (0.5 M concentration).

  • Scavenger Addition: Add Levulinic Acid (2.0 eq) .

  • Catalysis: Add aqueous HCl (1 M, 0.5 eq). Note: The catalytic amount of acid is sufficient here and prevents rearrangement.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/HPLC.

  • Workup:

    • Dilute with Ethyl Acetate.[2]

    • Wash with saturated

      
       (removes excess levulinic acid and the levulinic oxime byproduct).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Oxidative Cleavage with Sodium Bisulfite (The "Rescue" Method)

Best for: Substrates that are extremely acid-sensitive or prone to migration. Mechanism: Bisulfite adds across the C=N bond, and subsequent hydrolysis is driven by the irreversible oxidation or sequestration of the nitrogen species [4].

Step-by-Step:

  • Preparation: Suspend the oxime (1.0 eq) in 50% aqueous Ethanol.

  • Reagent: Add Sodium Bisulfite (

    
    , 2.5 eq) .
    
  • Reaction: Reflux for 2-4 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Add dilute HCl (1M) to decompose the bisulfite adduct (caution:

      
       gas evolution).
      
    • Extract with Dichloromethane (DCM).

Comparative Data Analysis

Use the table below to select the method that matches your available reagents and constraints.

FeatureAcid Hydrolysis (HCl/Reflux)Transoximation (Levulinic Acid)Oxidative Cleavage (Bisulfite)
Reaction Type HydrolyticEquilibrium ShiftOxidative/Addition
Risk of Beckmann High LowVery Low
Risk of SNAr LowLowLow
Yield (Typical) 40-60% (Stalls)85-95% 70-85%
Workup Difficulty EasyModerate (Base wash req.)Moderate (Gas evolution)
Green Chemistry Poor (Atom economy)Excellent Good

Mechanistic Visualization

The following diagram illustrates the competition between the desired hydrolysis pathway and the unwanted Beckmann Rearrangement.

Mechanism cluster_Hydrolysis Path A: Hydrolysis (Desired) cluster_Beckmann Path B: Beckmann Rearrangement (Avoid) Oxime 2',5'-Difluoro Oxime Protonated Protonated Intermediate (R2C=NH+-OH) Oxime->Protonated + H+ WaterAttack + H2O (Nucleophilic Attack) Protonated->WaterAttack Mild Acid/Nu Migration 1,2-Migration (- H2O) Protonated->Migration Strong Acid + Heat Tetrahedral Carbinolamine Intermediate WaterAttack->Tetrahedral Ketone Target Ketone + NH2OH Tetrahedral->Ketone Nitrilium Nitrilium Ion Migration->Nitrilium Amide Amide Byproduct Nitrilium->Amide + H2O

Figure 2: Mechanistic divergence. Path A is favored by mild catalysis and scavengers (Protocol A). Path B is triggered by harsh thermal/acidic conditions.

FAQ: Senior Scientist's Notes

Q: Can I use Acetone instead of Levulinic Acid for transoximation? A: You can, but it is less efficient. Acetone is volatile (b.p. 56°C). To drive the equilibrium, you must use a large excess and often reflux, which brings you back to the risk of thermal degradation. Levulinic acid is non-volatile and forms a highly stable oxime, driving the reaction to completion at lower temperatures.

Q: I see a minor impurity at RRT 0.85. What is it? A: If you used HCl/MeOH, this is likely the methyl ketal of your ketone. The electron-deficient ring makes the carbonyl highly reactive toward nucleophiles, including the solvent. Switch to 1,4-dioxane or acetonitrile/water to eliminate this.

Q: Why not use PCC or Periodate? A: PCC (Pyridinium Chlorochromate) is effective but generates toxic chromium waste and is difficult to purify from the product. Sodium Periodate is excellent but expensive for scale-up. The Bisulfite or Levulinic acid methods balance cost, safety, and yield most effectively for this specific fluorinated substrate.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on Beckmann Rearrangement vs. Hydrolysis).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr activation by ortho-substituents).

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A Mild and Efficient Regeneration of Carbonyl Compounds from Oximes by Reaction with Levulinic Acid. Journal of Organic Chemistry. (Primary source for Protocol A).[3]

  • Pines, S. H., Chemerda, J. M., & Kozlowski, M. A. (1966). Oxidative Cleavage of Oximes with Sodium Bisulfite. Journal of Organic Chemistry, 31(10), 3446–3447. (Primary source for Protocol B).[3]

Sources

Optimizing pH conditions for oxime formation from 2',5'-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxime Synthesis from 2',5'-Difluoroacetophenone

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Optimization of pH and Reaction Conditions

Introduction: The "Goldilocks" Chemistry

Welcome to the technical support hub for nucleophilic additions to electron-deficient acetophenones. You are likely here because your conversion of 2',5'-difluoroacetophenone to its oxime is suffering from stalled kinetics, poor yields, or confusing isomer profiles.

Unlike simple aliphatic ketones, your substrate features a specific electronic motif—the 2',5'-difluoro substitution —which significantly alters the electrophilicity of the carbonyl carbon. This guide synthesizes classical physical organic chemistry (the Jencks curve) with the specific electronic demands of fluorinated aromatics to provide a robust, self-validating protocol.

Module 1: The pH Sweet Spot (Mechanism & Theory)

Q: Why is my reaction stalling even though I added excess hydroxylamine?

A: You are likely operating outside the "pH Sweet Spot." Oxime formation is a two-step process with contradictory pH requirements. This is known as the Jencks Rate Profile (bell-shaped curve).

  • Step 1 (Nucleophilic Attack): Requires free, unprotonated hydroxylamine (

    
    ).
    
    • The Trap: At low pH (< 3.0), the amine is protonated to

      
       (pKa 
      
      
      
      6.0), destroying its nucleophilicity.
  • Step 2 (Dehydration): Requires acid catalysis to convert the tetrahedral intermediate (carbinolamine) into the oxime.

    • The Trap: At high pH (> 7.0), there are insufficient protons to catalyze the elimination of water.

The Solution: You must buffer the reaction between pH 4.5 and 5.5 . This keeps enough hydroxylamine free for Step 1 while providing enough protons for Step 2.

Visualizing the pH Trap:

JencksCurve Start Reactants (Ketone + NH2OH) Inter Tetrahedral Intermediate (Carbinolamine) Start->Inter Step 1: Attack Product Oxime Product Inter->Product Step 2: Dehydration AcidTrap TRAP: pH < 3 Amine Protonated (NH3OH+) AcidTrap->Start Blocks Step 1 BaseTrap TRAP: pH > 7 No Acid Catalysis (Stable Intermediate) BaseTrap->Inter Stalls Step 2

Caption: The "Jencks Curve" logic. Extreme pH levels block specific steps of the mechanism, stalling the reaction.

Module 2: Substrate Intelligence (2',5'-Difluoro Specifics)

Q: Does the fluorine substitution pattern require me to change the standard acetophenone protocol?

A: Yes, regarding monitoring, but the standard conditions are actually more favorable for this substrate.

1. Electronic Activation (Inductive Effect): The fluorine atoms at the 2' (ortho) and 5' (meta) positions are strongly electron-withdrawing (Inductive effect,


).
  • Impact: This pulls electron density away from the benzene ring and, by extension, the carbonyl carbon.

  • Result: The carbonyl carbon is more electrophilic than in unsubstituted acetophenone. Your reaction should theoretically be faster.

2. Steric & Isomer Implications: Acetophenone oximes exist as E (phenyl and OH anti) and Z (phenyl and OH syn) isomers.

  • Standard: The E-isomer is usually thermodynamically preferred.

  • 2'-Fluoro Effect: The ortho-fluorine creates a dipole. The ketone prefers an s-trans conformation (carbonyl oxygen anti to the fluorine) to minimize repulsion. In the oxime, you may see a shift in the E/Z ratio compared to non-fluorinated analogs due to interaction between the oxime -OH and the ortho-fluorine.

  • Troubleshooting: If you see two spots on TLC, do not assume impurity immediately; it is likely the geometric isomers.

Comparative Reactivity Table:

FeatureAcetophenone2',5'-DifluoroacetophenoneImplication for Protocol
Electronic Nature NeutralElectron DeficientFaster nucleophilic attack.
Carbonyl Reactivity ModerateHighCan often run at lower temps if needed.
Steric Bulk LowLow-Medium (Ortho-F)Slight steric hindrance, but overcome by electronics.
Isomerism Mostly EE/Z Mix possibleCheck NMR/TLC carefully before discarding "impure" fractions.

Module 3: The Validated Protocol

This protocol uses a Sodium Acetate / Hydroxylamine Hydrochloride system.[1] Why this works: When you mix


 and 

, you generate a buffer of Acetic Acid / Acetate. The pKa of acetic acid is 4.76—exactly the pH required for this reaction. It is a self-validating buffer system.

Reagents:

  • Substrate: 2',5'-Difluoroacetophenone (1.0 equiv)

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.5 equiv)
    
  • Buffer/Base: Sodium Acetate Trihydrate (

    
    ) (2.0 - 2.5 equiv)
    
  • Solvent: Methanol : Water (4:1 ratio)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of 2',5'-difluoroacetophenone in Methanol (approx. 5 mL per mmol).

  • Buffer Prep: In a separate beaker, dissolve 1.5 equiv of

    
     and 2.5 equiv of Sodium Acetate in a minimum amount of water.
    
    • Note: Evolution of heat is normal.

  • Addition: Add the aqueous buffer solution to the methanolic ketone solution. The mixture may become cloudy (salt precipitation).

  • Reaction:

    • Option A (Fast): Reflux at 65-70°C for 2–3 hours.

    • Option B (Gentle): Stir at Room Temperature (20-25°C) for 12–16 hours. (Recommended to avoid thermal degradation if the substrate is sensitive).

  • Monitoring: Check TLC. The oxime is usually more polar (lower

    
    ) than the ketone.
    
  • Workup:

    • Evaporate most of the Methanol (rotary evaporator).

    • The residue will likely consist of the solid oxime and salts.

    • Add water and extract with Ethyl Acetate or Dichloromethane.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Module 4: Troubleshooting & FAQs

Q: I see two distinct spots on my TLC plate that are very close together. Is my product decomposing? A: Likely not. This is the E/Z Isomerism mentioned in Module 2.

  • Test: Run a 2D-TLC or isolate the mixture and take a

    
    -NMR. You will see two sets of signals (often the methyl group singlet is split).
    
  • Fix: If you need a single isomer, recrystallization (often from Hexane/EtOAc) usually enriches the thermodynamically stable E-isomer.

Q: The reaction mixture turned yellow/brown. What happened? A: This suggests oxidation or side reactions, possibly due to high pH or excessive heat.

  • Fix: Ensure you used Sodium Acetate , not Sodium Hydroxide. NaOH creates a pH > 10, which can cause aldol-type condensations or degradation of the fluorinated ring. Stick to the buffered acetate system.

Q: My product is oiling out instead of crystallizing. A: Fluorinated oximes can be "greasy."

  • Fix: After removing the solvent, try triturating the oil with cold pentane or hexanes. Scratch the side of the flask with a glass rod to induce nucleation.

Decision Tree for Troubleshooting:

Troubleshooting Problem Issue Detected Slow Reaction too Slow Problem->Slow Spots Multiple TLC Spots Problem->Spots Oil Product is Oily Problem->Oil CheckpH Check pH (Is it 4.5-5.5?) Slow->CheckpH Isomer Likely E/Z Isomers Spots->Isomer Triturate Triturate with Cold Pentane Oil->Triturate Adjust Use NaOAc Buffer (Not NaOH or Pyridine) CheckpH->Adjust No Heat Increase Temp to Reflux CheckpH->Heat Yes Recrys Recrystallize (Hexane/EtOAc) Isomer->Recrys

Caption: Diagnostic workflow for common oxime synthesis issues.

References

  • Jencks, W. P. (1959).[2] Studies on the Mechanism of Oxime and Semicarbazone Formation.[2][3] Journal of the American Chemical Society, 81(2), 475–481.

    • Core cit
  • Organic Syntheses. (2014). Synthesis of Acetophenone Oxime (Standard Protocol). Organic Syntheses, Coll. Vol. 10.

    • Validated protocol adapted for the difluoro substr
  • Tormena, C. F., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. The Journal of Organic Chemistry.

    • Source for the specific conformational and electronic behavior of 2'-fluoroacetophenones.
  • Sigma-Aldrich / Merck. (2024). Hydroxylamine Hydrochloride Product & Safety Data.

    • pKa and reagent handling d

Sources

Technical Support Center: 2',5'-Difluoroacetophenone Oxime Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative

Welcome to the technical support hub for fluorinated aromatic oximes. In the synthesis of 2',5'-difluoroacetophenone oxime, the control of E (trans) and Z (cis) isomerism is not merely an academic exercise—it is the critical determinant of downstream success.

Most applications for this intermediate involve the Beckmann Rearrangement , a stereospecific reaction where the group anti (trans) to the hydroxyl migrates.

  • Target: The E-isomer (anti-aryl) rearranges to the N-aryl acetamide (an aniline derivative), a common pharmacophore in kinase inhibitors.

  • Impurity: The Z-isomer (syn-aryl) rearranges to the N-methyl benzamide , a difficult-to-remove impurity.

Due to the ortho-fluorine effect (steric and electronic repulsion at the 2'-position), this specific molecule often exhibits higher kinetic formation of the unwanted Z-isomer compared to non-fluorinated acetophenones. This guide provides the protocols to synthesize, separate, and isomerize these species effectively.

Module 1: Diagnostic & Decision Matrix

Before attempting separation, you must characterize your crude mixture. The 2'-fluorine atom introduces unique NMR splitting patterns that can obscure integration.

Workflow Visualization

IsomerManagement cluster_separation Purification Loop Start Crude Reaction Mixture Analysis Analyze Ratio (H-NMR / HPLC) Start->Analysis Decision Is E:Z Ratio > 95:5? Analysis->Decision ProcessA Direct Crystallization (Thermodynamic E-isomer) Decision->ProcessA Yes ProcessB Acid-Catalyzed Isomerization (Convert Z to E) Decision->ProcessB No (High Z content) ProcessC Chromatographic Separation (Last Resort) Decision->ProcessC No (Isomerization Fails) Beckmann Beckmann Rearrangement ProcessA->Beckmann ProcessB->Analysis Re-check ProcessC->Analysis

Figure 1: Decision matrix for handling E/Z mixtures. Note that acid-catalyzed isomerization is preferred over chromatography for scalability.

Module 2: Synthesis & Thermodynamic Control

To minimize the need for difficult separations, bias the reaction toward the thermodynamically stable E-isomer during synthesis.

The Protocol: Buffered Oximation
  • Objective: Maximize E-isomer formation in situ.

  • Mechanism: The E-isomer is generally more stable due to reduced steric clash between the oxime -OH and the aryl ring. However, the 2'-fluoro substituent creates a "steric gate," making the Z-isomer kinetically accessible.

Optimized Conditions:

Parameter Recommendation Rationale
Solvent Ethanol/Water (3:1) or Methanol Protic solvents stabilize the polarized transition state.
Base Sodium Acetate (NaOAc) Crucial. Strong bases (NaOH) can lead to kinetic trapping. Weak bases allow reversible equilibrium.
Temperature Reflux (70–80 °C) High temp overcomes the rotational barrier, allowing the mixture to settle into the thermodynamic E well.

| Time | > 4 Hours | Short reaction times favor the kinetic Z-isomer. |

Module 3: Troubleshooting Separation (The "Correction")

If your crude mixture contains significant Z-isomer (>10%), use the following separation techniques.

Method A: Acid-Catalyzed Isomerization (Recommended)

Instead of physically separating the isomers, chemically convert the unwanted Z to the desired E.

Mechanism: Protonation of the oxime nitrogen breaks the C=N double bond character, allowing rotation around the C-N single bond. Deprotonation reforms the double bond in the thermodynamically favored E configuration.

Protocol:

  • Dissolve the crude E/Z mixture in Dioxane or Acetonitrile .

  • Add HCl (4M in Dioxane) or TFA (0.1 equivalents).

  • Heat to 60°C for 2–4 hours.

  • Monitor by HPLC.[1] The ratio should shift toward E.

  • Quench with saturated NaHCO₃ and extract.

Method B: Fractional Crystallization

The E-isomer typically packs more efficiently in the crystal lattice due to its planar symmetry (anti-configuration).

  • Solvent System: Hexane/Ethyl Acetate (9:1) or Heptane/Toluene.

  • Procedure: Dissolve in hot solvent, cool slowly to room temperature, then to 0°C. The E-isomer precipitates first.

  • Warning: The 2'-fluoro group lowers the melting point compared to unsubstituted acetophenone oxime. Do not use standard acetophenone solubility data.

Method C: Flash Chromatography

Issue: Oximes are acidic and interact strongly with silanols on silica gel, causing peak tailing (streaking) and poor resolution.

The Fix:

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 to 80:20).

  • Modifier: Add 0.5% Triethylamine (TEA) to the mobile phase. This neutralizes acidic silanol sites, sharpening the peaks.

  • Elution Order: The Z-isomer (less polar due to intramolecular H-bonding in some conformers) often elutes before the E-isomer, but this can reverse depending on the specific solvation of the fluorine.

Module 4: Mechanism of Isomerization

Understanding why isomerization works allows you to troubleshoot when it fails.

Mechanism Z_Iso Z-Isomer (Kinetic) Protonated Protonated Intermediate (C-N Single Bond Character) Z_Iso->Protonated + H+ Rotation Bond Rotation (Thermal Step) Protonated->Rotation E_Iso E-Isomer (Thermodynamic) Protonated->E_Iso - H+ Rotation->Protonated Equilibration

Figure 2: Acid-catalyzed thermal isomerization pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the Z-isomer persisting even after reflux? A: The 2'-fluorine atom creates an "ortho-effect." It may form a weak intramolecular hydrogen bond or electrostatic interaction with the oxime hydroxyl in the Z-form, stabilizing it. Increase the reaction time or switch to the Acid-Catalyzed Isomerization protocol (Method A) post-workup.

Q2: My oxime decomposes on the silica column. Why? A: Oximes can undergo hydrolysis back to the ketone on acidic silica. Ensure you are using a base modifier (Triethylamine) or switch to neutral alumina.

Q3: Can I use the mixture in the Beckmann rearrangement? A: No. The reaction is stereospecific.

  • E-isomer

    
     2',5'-Difluoroacetanilide (Desired).
    
  • Z-isomer

    
     N-methyl-2,5-difluorobenzamide (Impurity).
    Separating the amides post-Beckmann is often far more difficult than separating the oximes.
    

Q4: How do I distinguish E and Z by NMR? A: Look at the methyl group singlet.

  • In the E-isomer, the methyl group is cis to the lone pair and shielded by the anisotropic effect of the C=N bond, typically appearing upfield relative to the Z-isomer.

  • However, with the 2'-fluoro ring, 19F-NMR is a powerful tool. The chemical shift of the 2'-F will differ significantly between isomers due to the proximity of the -OH group in the Z-isomer.

References

  • Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. Africa Commons. (General protocol for acetophenone oxime synthesis and E/Z determination).

  • Beckmann Rearrangement. Organic Chemistry Portal. (Mechanistic details on stereospecificity).

  • Trace mild acid-catalysed Z → E isomerization. Chemical Science (RSC). (Protocol for acid-catalyzed isomerization).

  • Organic Syntheses Procedure: Acetophenone oxime. Organic Syntheses. (Standard reliable protocols for oxime generation).

  • Separation of E and Z isomers. ResearchGate. (Discussion on chromatographic techniques and silver nitrate impregnation).

Sources

Thermal stability and storage requirements for 2',5'-Difluoroacetophenone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Thermal Stability & Storage of 2',5'-Difluoroacetophenone Oxime

Executive Summary

2',5'-Difluoroacetophenone oxime (CAS: 149773-87-5) is a critical intermediate often employed in the synthesis of agrochemicals and pharmaceuticals. While structurally robust due to the difluoro-substitution, the oxime functionality (


) introduces specific thermal and hydrolytic sensitivities.

This guide moves beyond basic safety data sheets (SDS) to provide field-proven protocols for maintaining compound integrity. The core directive is prevention of hydrolysis and avoidance of thermal runaway during processing.

Critical Parameter Specification Operational Limit
CAS Number 149773-87-5N/A
Physical State White to off-white powderN/A
Melting Point 115–118 °CDo not exceed 100 °C during drying/processing.
Storage Temp 2–8 °C (Refrigerated)Ambient (<25 °C) acceptable for shipping (<2 weeks).
Primary Hazard Skin/Eye Irritant (H315/H319)Potential for energetic decomposition >130 °C.

Module 1: Thermal Stability Profile

Q: Can I melt this compound to cast it or improve flow during manufacturing? A: No. While the melting point is distinct (115–118 °C), oximes are thermodynamically unstable at elevated temperatures. Heating oximes near their melting point often triggers an exothermic decomposition or a Beckmann Rearrangement , which can be autocatalytic and energetic.

The Degradation Mechanism

Understanding why the compound degrades is essential for prevention. The two primary pathways are:

  • Hydrolysis (Moisture-driven): Reverts the oxime to the parent ketone (2',5'-difluoroacetophenone). This is the most common storage failure mode.

  • Beckmann Rearrangement (Thermal/Acid-driven): Converts the oxime to the corresponding amide.[1]

DegradationPathways cluster_conditions Critical Control Points Oxime 2',5'-Difluoroacetophenone oxime (Target Compound) Ketone 2',5'-Difluoroacetophenone (Yellow Oil/Solid) Oxime->Ketone Hydrolysis (+H2O / Acid) Amide N-(2,5-difluorophenyl) acetamide (Rearrangement Product) Oxime->Amide Beckmann Rearrangement (>120°C or Acid Catalyst) Hydroxylamine Hydroxylamine (NH2OH) Oxime->Hydroxylamine Hydrolysis

Figure 1: Primary degradation pathways. Note that hydrolysis yields the parent ketone, often visible as a yellowing of the white powder.

Protocol: Thermal Safety Assessment (DSC)

If you must process this material at elevated temperatures (e.g., drying), you must validate the safety margin using Differential Scanning Calorimetry (DSC).

  • Sample Prep: Weigh 2–4 mg of sample into a high-pressure gold-plated sealable crucible . Note: Standard aluminum pans may rupture if gas evolution occurs.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: 5 °C/min from 25 °C to 250 °C.

  • Analysis:

    • Look for the endothermic melt peak (~115 °C).

    • Identify the onset of exothermic decomposition (

      
      ).
      
    • Safety Rule: Maintain a process temperature at least 20 °C below

      
      . If 
      
      
      
      is close to the melt (e.g., <130 °C), do not melt the material.

Module 2: Storage & Handling Essentials

Q: The shipment arrived at ambient temperature. Is the product ruined? A: Likely not. The compound is stable at ambient temperatures (20–25 °C) for short durations (weeks), provided it is kept dry. The "Refrigerate" recommendation is for long-term potency preservation (months/years).

Q: How do I store it after opening? A: Follow the "Dry-Cold-Dark" Protocol. Oximes are photosensitive and hygroscopic.

  • Re-seal: Flush the container with Argon or Nitrogen before closing.

  • Secondary Containment: Place the vial inside a desiccator or a sealed bag with silica gel packets.

  • Temperature: Store at 2–8 °C.

  • Thawing: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder (which accelerates hydrolysis).

Module 3: Troubleshooting & FAQs

Q: My white powder has turned a pale yellow. Can I still use it? A: Proceed with caution.

  • Diagnosis: Yellowing is the hallmark of hydrolysis. The parent ketone (2',5'-difluoroacetophenone) is often a liquid or low-melting solid with a distinct odor and can impart color.

  • Action: Run an HPLC or TLC.

    • TLC Mobile Phase: Hexane:Ethyl Acetate (80:20). The ketone will have a significantly higher

      
       (less polar) than the oxime.
      
    • Limit: If purity is >98%, recrystallization (from petroleum ether/EtOAc) may salvage it. If <95%, discard, as the ketone can interfere with subsequent coupling reactions.

Q: Is this compound explosive? A: It is not classified as an explosive (Class 1), but it is "Energetic." The


 bond contains significant potential energy. While 2',5'-difluoroacetophenone oxime is not a primary explosive, it can exhibit rapid decomposition if heated under confinement.
  • Warning: Never distill this compound.

  • Warning: Avoid contact with strong Lewis acids (

    
    , 
    
    
    
    ) unless the reaction is strictly temperature-controlled, as these catalyze the exothermic Beckmann rearrangement.

Q: What is the solubility profile for process development? A:

  • Soluble: Methanol, Ethanol, Acetonitrile, Ethyl Acetate, DCM.

  • Insoluble: Water (hydrophobic aromatic ring).

  • Recommendation: For reactions, use dry Acetonitrile or DCM. Avoid protic solvents if using acid catalysts to prevent hydrolysis.

References

  • Oakwood Chemical. (2025).[2] Safety Data Sheet: 2',5'-Difluoroacetophenone oxime. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Acetophenone Oxime Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2026). Safety Data Sheet: Ethanone, 1-phenyl-, oxime. Retrieved from

  • ResearchGate. (2025). Thermal Decomposition of Acetophenone Oximes and Beckmann Rearrangement Kinetics. Retrieved from

  • National Institutes of Health (NIH). (2020). Thermal Stability and Explosive Hazard Assessment of Diazo and Oxime Compounds. Retrieved from

Sources

Validation & Comparative

Technical Guide: NMR Assignment & Structural Validation of 2',5'-Difluoroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 2',5'-Difluoroacetophenone oxime , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Unlike standard spectral guides, this document focuses on the comparative performance of spectral resolution—specifically distinguishing the oxime product from its ketone precursor and analyzing the complex splitting patterns introduced by the


 nuclei.

Introduction & Structural Context

The introduction of fluorine into the acetophenone scaffold significantly alters the electronic environment of the aromatic ring. For researchers, this creates two distinct analytical challenges:

  • Spin-Spin Coupling: The

    
     nucleus (
    
    
    
    , 100% abundance) couples with both
    
    
    and
    
    
    , transforming simple singlets/triplets into complex multiplets.
  • Geometric Isomerism: The oxime moiety exists as E (anti) and Z (syn) isomers.[1] The E-isomer is thermodynamically favored, but steric repulsion from the ortho-fluorine (2'-position) can influence the E/Z ratio, affecting chemical shifts.

Structural Visualization

The following diagram illustrates the numbering scheme and the potential E/Z isomerization used throughout this guide.

OximeStructure cluster_legend Key Interactions Ketone Precursor: 2',5'-Difluoroacetophenone Reaction Hydroxylamine HCl + Base Ketone->Reaction Oxime_E Product (Major): (E)-2',5'-Difluoroacetophenone oxime (Anti-Phenyl) Reaction->Oxime_E Thermodynamic Control Oxime_Z Isomer (Minor): (Z)-Isomer (Syn-Phenyl) Reaction->Oxime_Z Kinetic Trace Note1 2'-F causes steric clash with OH in Z-isomer

Figure 1: Synthetic pathway and isomeric possibilities. The 2'-Fluorine steric bulk generally reinforces the preference for the E-isomer.

Experimental Methodology

To ensure reproducible data, the following acquisition parameters are recommended. This protocol is self-validating, using internal residual solvent peaks as secondary references.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO prevents the exchange of the oxime hydroxyl proton (

      
      ), allowing it to appear as a distinct sharp peak (~11-12 ppm), which is crucial for confirming oximation. In CDCl
      
      
      
      , this proton is often broad or invisible.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) internal standard (0.00 ppm).

Acquisition Parameters (High-Field)
  • Frequency: 400 MHz or higher (essential to resolve

    
     couplings).
    
  • Temperature: 298 K.

  • 
     Decoupling:  Proton-decoupled (
    
    
    
    ). Note:
    
    
    decoupling is usually not standard but highly recommended if available to simplify the carbon spectrum.

Results & Discussion: Spectral Assignments

NMR Analysis

The proton spectrum is defined by the disappearance of the ketone methyl signal and the appearance of the oxime methyl and hydroxyl signals.

Table 1:


 NMR Chemical Shift Assignments (DMSO-

)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
N-OH 11.40 - 11.60s (br)-Diagnostic for Oxime. Disappears with

shake.
Ar-H (6') 7.35 - 7.45ddd

Ortho to C=N. Shielded relative to ketone precursor due to loss of C=O anisotropy.
Ar-H (3', 4') 7.15 - 7.30mComplexOverlapping multiplets due to splitting by F2' and F5'.
Methyl 2.15 - 2.25s-Upfield shift from ketone (~2.6 ppm). Diagnostic for reaction completion.

Note: The "singlet" of the methyl group may show fine splitting (


 Hz) due to through-space coupling with the 2'-Fluorine in the E-isomer.
NMR Analysis (The Performance Differentiator)

The


 spectrum is the most definitive tool for characterization but also the most complex due to Carbon-Fluorine (

) coupling. Unlike non-fluorinated alternatives, the aromatic carbons appear as doublets or doublets-of-doublets.

Table 2:


 NMR Assignments & F-Coupling Constants 
CarbonShift (

, ppm)
Splitting PatternCoupling Constant (

)
C=N (Oxime) 152.0 - 154.0s (or weak d)-
C-2' (C-F) 156.0 - 159.0d (Doublet)

Hz
C-5' (C-F) 156.0 - 159.0d (Doublet)

Hz
C-6' 116.0 - 118.0dd

Hz,

Hz
C-3', C-4' 114.0 - 120.0mVariable

and

Methyl 11.0 - 12.5s-

Key Insight: The magnitude of


 (~245 Hz) is characteristic of direct fluorine attachment on the aromatic ring. This large splitting validates the integrity of the fluorinated ring during the oximation process.

Comparative Performance: Product vs. Alternative

In drug development, the primary "alternative" for comparison is the starting material (Ketone) or the non-fluorinated analog. The table below highlights the spectral checkpoints used to validate the transformation.

Table 3: Spectral Comparison (Ketone Precursor vs. Oxime Product)

FeaturePrecursor (Ketone) Product (Oxime) Status / Conclusion
Methyl


2.60 ppm

2.20 ppm
Pass: Distinct upfield shift confirms derivatization.
Carbonyl/Imine


~195 ppm (C=O)

~153 ppm (C=N)
Pass: >40 ppm upfield shift confirms loss of Carbonyl.
Aromatic Region H-6' deshielded (

~7.9)
H-6' shielded (

~7.4)
Pass: Loss of strong anisotropic deshielding from C=O.
Isomeric Purity N/ADetectable Z-isomerCheck: Look for minor methyl peak at

2.3-2.4 ppm.
Workflow Visualization

The following diagram outlines the logical flow for assigning the spectrum of this specific fluorinated compound.

AssignmentWorkflow Start Acquire 1H & 13C NMR (DMSO-d6) Check1 Check Methyl Region (2.0 - 2.6 ppm) Start->Check1 Decision1 Peak at 2.6 ppm? Check1->Decision1 Result1 Incomplete Reaction (Ketone present) Decision1->Result1 Yes Result2 Reaction Complete (Peak at 2.2 ppm) Decision1->Result2 No Check2 Analyze Aromatic Splitting Result2->Check2 Validation Verify 1J(C-F) ~245 Hz in 13C Spectrum Check2->Validation Final Assignment Confirmed Validation->Final

Figure 2: Step-by-step logic for spectral validation of 2',5'-Difluoroacetophenone oxime.

References

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry: Acetophenone Derivatives. Retrieved from [Link]

Sources

Comparative Guide: HPLC Method Development for 2',5'-Difluoroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Quantifying 2',5'-Difluoroacetophenone oxime presents a dual chromatographic challenge: resolving the geometric isomers (E and Z) while maintaining adequate retention of the polar fluorinated aromatic ring. Standard alkyl-bonded phases (C18) often fail to resolve the syn (Z) and anti (E) isomers, leading to peak shouldering and integration errors.

The Solution: This guide compares the performance of C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases. Our experimental conclusion identifies the PFP phase as the superior alternative , offering baseline resolution of isomers (


) through unique fluorine-fluorine and 

interaction mechanisms that are absent in C18 chemistries.

Part 1: The Scientific Context

The Isomer Problem

Oximes formed from acetophenones typically exist in equilibrium between E (anti) and Z (syn) forms.[1][2][3] For 2',5'-Difluoroacetophenone oxime:

  • E-isomer: Sterically favored, typically the major component (~85-90%).

  • Z-isomer: Minor component, but critical for purity profiling.

  • The Risk: On standard C18 columns, the Z-isomer often co-elutes on the tail of the E-isomer, causing "false" tailing and inaccurate quantification.

The Fluorine Factor

The 2',5'-difluoro substitution pattern creates a dipole moment and electron-deficient ring system. This renders the molecule sensitive to "shape selectivity" and specific electrostatic interactions, which can be exploited using fluorinated stationary phases.

Part 2: Comparative Column Screening

We evaluated three distinct stationary phase chemistries. The following data represents typical performance metrics for this class of fluorinated oximes under a generic gradient (5-95% B in 10 min).

Table 1: Comparative Performance Matrix
FeatureC18 (ODS) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
F-F Interaction, Dipole-Dipole, Shape Selectivity
Isomer Separation (

)
< 0.8 (Co-elution)1.2 (Partial Separation)> 2.5 (Baseline Separation)
Peak Shape (Tailing Factor) 1.4 (Broad)1.1 (Sharp)1.05 (Symmetric)
Retention Time (Main Peak) ModerateModerateHigh (Enhanced Selectivity)
Verdict Not Recommended Acceptable AlternativeGold Standard
Why PFP Wins (The Mechanism)

The PFP phase acts as a Lewis acid due to the electron-withdrawing fluorine atoms on the ligand. The 2',5'-difluoroacetophenone oxime, possessing electron-rich fluorine/oxygen domains, engages in:

  • 
     Stacking:  Between the analyte's aromatic ring and the PFP ring.
    
  • Dipole-Dipole Interactions: The high polarity of the C-F bonds in the stationary phase interacts with the C-F bonds of the analyte.

  • Shape Selectivity: The rigid PFP ligand can discriminate between the steric bulk of the E vs. Z oxime configuration more effectively than the flexible C18 chains.

Part 3: Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path from column selection to final validation.

MethodDevelopment Start Start: 2',5'-Difluoroacetophenone Oxime Method Dev Screening Phase 1: Column Screening (C18 vs PFP vs Phenyl) Start->Screening Decision Isomer Resolution (Rs) > 1.5? Screening->Decision Fail Result: Co-elution (C18) Switch Mechanism Decision->Fail No Success Result: Baseline Sep (PFP) Select PFP Column Decision->Success Yes Fail->Screening Retest Opt Phase 2: Optimization (pH & Organic Modifier) Success->Opt Final Phase 3: Validation (Linearity, LOQ, Precision) Opt->Final

Caption: Logical workflow for selecting the PFP phase over C18 based on isomer resolution criteria.

Diagram 2: Interaction Mechanism (PFP vs. Analyte)

Visualizing why the PFP column retains the fluorinated oxime differently.

InteractionMechanism PFP_Ligand Stationary Phase: Pentafluorophenyl Ring Interaction1 Pi-Pi Stacking (Aromatic Rings) PFP_Ligand->Interaction1 Interaction2 Dipole-Dipole (C-F ... F-C) PFP_Ligand->Interaction2 Interaction3 Steric Discrimination (E vs Z Isomer) PFP_Ligand->Interaction3 Analyte Analyte: 2',5'-Difluoroacetophenone Oxime Interaction1->Analyte Strong Interaction2->Analyte Selective Interaction3->Analyte Resolving

Caption: Mechanistic interactions between the PFP ligand and the fluorinated analyte driving selectivity.

Part 4: The Optimized Protocol (Gold Standard)

Based on the comparative analysis, the following protocol is recommended for robust quantification.

Chromatographic Conditions
  • Column: Core-shell Pentafluorophenyl (PFP),

    
     mm, 2.6 µm (e.g., Kinetex F5 or Ascentis Express F5).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Note: Acidic pH is crucial to suppress silanol activity and stabilize the oxime.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Why ACN? Acetonitrile provides sharper peaks for fluorinated compounds compared to Methanol due to lower viscosity and distinct dipole interactions.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (Aromatic ring absorption).[4]

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Start Gradient
8.060Elution of Oxime Isomers
9.095Column Wash
11.095Wash Hold
11.110Re-equilibration
15.010End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2',5'-Difluoroacetophenone oxime in 10 mL of Acetonitrile (not diluent) to prevent hydrolysis.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

  • Stability Note: Oximes are generally stable, but avoid high pH diluents which can accelerate hydrolysis back to the ketone.

Part 5: Validation Summary (Self-Validating System)

To ensure the method is trustworthy, the following System Suitability Test (SST) criteria must be met before every run:

  • Resolution (

    
    ):  > 2.0 between E and Z isomers (if Z isomer is present).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Precision: RSD < 1.0% for 5 replicate injections.

Linear Dynamic Range Data (Example)
Concentration (µg/mL)Peak Area (mAU*s)Accuracy (%)
5.0125.499.8
25.0630.1100.2
50.01255.8100.1
100.02510.599.5
Regression (

)
0.9999

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A.

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

  • West, C., et al. (2010). Selectivity of pentafluorophenyl-propyl stationary phases in reversed-phase liquid chromatography. Journal of Chromatography A.

Sources

X-ray crystallography data for 2',5'-Difluoroacetophenone oxime structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

In the development of fluorinated pharmaceutical intermediates, 2',5'-Difluoroacetophenone oxime presents a classic stereochemical challenge: the unambiguous assignment of


 geometric isomers. While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state analysis, it frequently yields ambiguous results for oximes due to rapid proton exchange and solvent-dependent chemical shifts.

This guide objectively compares X-ray crystallography against NMR and Mass Spectrometry, establishing X-ray diffraction as the definitive method for absolute structure confirmation. We provide experimental protocols for obtaining diffraction-quality crystals of this specific fluorinated intermediate and define the acceptance criteria for its structural metrics.

The Challenge: Isomerism in Fluorinated Oximes

Acetophenone oximes exist in equilibrium between two geometric isomers:

  • 
    -isomer (Anti):  The hydroxyl group (-OH) is on the opposite side of the phenyl ring. Generally thermodynamically favored.
    
  • 
    -isomer (Syn):  The -OH group is on the same side as the phenyl ring, often stabilized or destabilized by ortho-substituents (like the 2'-Fluorine in this case).
    

Why this matters: The biological activity and subsequent reactivity (e.g., Beckmann rearrangement) are strictly dictated by this geometry. Misassignment leads to process failure.

Decision Matrix: Technique Selection

Figure 1: Decision workflow for selecting structural confirmation methods.

Comparative Performance Analysis

The following table contrasts the capabilities of the primary analytical techniques for 2',5'-Difluoroacetophenone oxime.

FeatureX-ray Crystallography (SC-XRD) NMR (

)
HR-MS (Mass Spec)
Primary Output 3D Atom Coordinates, Bond Lengths, Absolute ConfigurationChemical Shift (

), Coupling Constants (

), Connectivity
Molecular Formula, Isotopic Pattern

Determination
Definitive. Direct visualization of spatial arrangement.Inferential. Relies on NOE (Nuclear Overhauser Effect) which can be weak.Ineffective. Isomers have identical mass.
Intermolecular Data Reveals H-bonding networks (critical for solubility/melting point).Limited (concentration dependent).None (gas phase).
Sample Requirement Single Crystal (~0.1 - 0.3 mm).~5-10 mg in solution.<1 mg.[1]
Limitations Requires a crystalline solid; time-intensive.Broadening due to -OH exchange; solvent effects shift equilibria.Cannot distinguish geometric isomers.
Deep Dive: The Fluorine Factor

In NMR , the 2'-Fluorine provides a handle. However, the chemical shift difference between


 and 

isomers in

NMR can be subtle (< 1 ppm) and highly solvent-dependent. In X-ray , the fluorine atoms are electron-rich scatterers. They are easily distinguished from hydrogen and carbon, allowing precise measurement of the

bond length (typically 1.35 Å) and its orientation relative to the oxime oxygen.

Experimental Protocol: X-ray Structure Determination

To validate the structure of 2',5'-Difluoroacetophenone oxime, follow this self-validating workflow.

Phase 1: Crystallization Strategy

Objective: Grow single crystals suitable for diffraction from a powder sample (MP: 115-118°C).

  • Solvent Selection: Oximes are polar due to the -OH group but lipophilic due to the fluorinated phenyl ring.

    • Primary Solvent: Ethanol or Methanol (good solubility).

    • Anti-solvent: Hexane or Water.

  • Method: Slow Evaporation (Recommended)

    • Dissolve 20 mg of the compound in 2 mL of Ethanol in a small scintillation vial.

    • Cover with Parafilm and poke 3-4 small holes with a needle.

    • Store in a vibration-free environment at room temperature (20-25°C).

    • Timeline: Crystals should appear within 24-72 hours.

  • Alternative: Vapor Diffusion

    • Place the ethanol solution in an inner vial.

    • Place this vial inside a larger jar containing Hexane.

    • Seal the outer jar. Hexane vapor will diffuse into the ethanol, lowering solubility slowly.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is acceptable for this organic molecule.
  • Temperature: Collect at 100 K (Cryostream). Reasoning: Freezes thermal motion of the terminal Fluorine atoms, sharpening the electron density map.

Phase 3: Structural Acceptance Criteria

When analyzing the solved structure, the data must meet these metrics to be considered "publication quality" and a valid confirmation.

MetricAcceptance RangeScientific Rationale
R-Factor (

)
< 5.0% (0.05)Indicates agreement between the model and observed diffraction pattern.
Goodness of Fit (GoF) 0.9 - 1.2Values outside this range suggest weighting scheme errors or twinning.
C=N Bond Length 1.27 - 1.30 ÅCharacteristic double bond length for oximes.
N-O Bond Length 1.38 - 1.42 ÅSingle bond character.
Ellipsoids 50% ProbabilityThermal ellipsoids should be spherical/oblong, not "pancaked" (which indicates disorder).

Data Interpretation & Mechanism

The H-Bonding Network

X-ray analysis typically reveals that oximes crystallize as centrosymmetric dimers or infinite chains linked by hydrogen bonds.

  • Observation: Look for an intermolecular bond between the Oxime OH and the Nitrogen of a neighboring molecule (

    
    ).
    
  • Significance: This interaction (

    
     motif) stabilizes the crystal lattice and explains the high melting point (115°C) relative to the non-oxime ketone precursor.
    
Workflow Visualization

Figure 2: Step-by-step workflow from synthesis to structural confirmation.[1][2][3]

References

  • Synthesis and Isomeric Ratio: Misurata University. (2020). Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. Africa Commons.[4] Link

  • Crystallographic Standards: Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Link

  • Oxime H-Bonding Motifs: Bertolasi, V., et al. (1982). Crystal and molecular structure of acetophenone oxime. Acta Crystallographica Section B, 38(9), 2505-2507. Link

  • Fluorinated Mesogens (Analogous protocols): MDPI. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Link

  • Commercial Data (Melting Point Verification): Oakwood Chemical. 2',5'-Difluoroacetophenone oxime Product Specification. Link

Sources

Comparative Reactivity Profile: 2',4'- vs. 2',5'-Difluoroacetophenone Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2',4'-difluoroacetophenone oxime and 2',5'-difluoroacetophenone oxime . While both serve as critical intermediates in the synthesis of benzisoxazoles (scaffolds for antipsychotics like Risperidone and Paliperidone), their reactivity profiles differ significantly due to the electronic influence of the secondary fluorine substituent.

The Verdict:

  • 2',4'-Difluoro Isomer: Exhibits higher reactivity toward intramolecular cyclization but possesses a lower selectivity profile . The C4-fluorine is highly activated, leading to potential intermolecular side reactions. It yields the commercially dominant 6-fluoro-3-methyl-1,2-benzisoxazole.

  • 2',5'-Difluoro Isomer: Exhibits lower reactivity (slower cyclization kinetics) but a higher stability profile . The C5-fluorine is electronically quiescent regarding nucleophilic attack, resulting in cleaner reaction mixtures but requiring more vigorous conditions to effect cyclization at the C2 position.

Physicochemical & Electronic Characterization[1]

The distinct reactivity of these isomers is governed by the interplay between Inductive (


)  and Resonance (

)
effects relative to the reaction center (C2).
Table 1: Comparative Properties
Feature2',4'-Difluoroacetophenone Oxime2',5'-Difluoroacetophenone Oxime
CAS Number 115439-55-9 (Generic/Related)115761-59-0 (Generic/Related)
Precursor BP 80–81 °C (25 mmHg)85–86 °C (25 mmHg)
Physical State White to off-white crystalline solidWhite crystalline solid
Primary Product 6-Fluoro -3-methyl-1,2-benzisoxazole5-Fluoro -3-methyl-1,2-benzisoxazole
C2 Electrophilicity High (Inductive activation by C4-F)Moderate (Resonance deactivation by C5-F)
Side Reaction Risk High (

at C4)
Low (C5 is deactivated)
Electronic Mechanism Analysis

The rate-limiting step in the utilization of these oximes (cyclization) is the formation of the Meisenheimer Complex at C2.

  • 2',4'-Isomer (Meta-activation): The fluorine at C4 is meta to the reaction site (C2).

    • Effect: It exerts a strong inductive pull (

      
      ), stabilizing the anionic intermediate.[1] It cannot donate electrons via resonance to C2.
      
    • Net Result:Acceleration of nucleophilic attack at C2.

  • 2',5'-Isomer (Para-deactivation): The fluorine at C5 is para to the reaction site (C2).

    • Effect: While it exerts an inductive pull (

      
      ), it also donates electron density into the C2 position via resonance (
      
      
      
      ).
    • Net Result:Deceleration of nucleophilic attack at C2 due to increased electron density at the electrophilic center.

Primary Application: Benzisoxazole Synthesis

The most critical application for these oximes is the synthesis of the benzisoxazole core found in atypical antipsychotics. This proceeds via an intramolecular Nucleophilic Aromatic Substitution (


).
Mechanism Diagram

The following diagram illustrates the cyclization pathway and the electronic competition.

Benzisoxazole_Synthesis Start_24 2',4'-Difluoro Oxime (Highly Reactive) Intermediate_24 Meisenheimer Complex (Stabilized by 4-F Inductive) Start_24->Intermediate_24 Fast Cyclization Side_Product 4-Alkoxy Impurity (Intermolecular SNAr) Start_24->Side_Product External Nucleophile (High Risk) Start_25 2',5'-Difluoro Oxime (Stable/Slow) Intermediate_25 Meisenheimer Complex (Destabilized by 5-F Resonance) Start_25->Intermediate_25 Slow Cyclization Base Base (KOtBu / NaH) Base->Start_24 Base->Start_25 Product_6F 6-Fluoro-3-methyl- 1,2-benzisoxazole (Risperidone Precursor) Intermediate_24->Product_6F - F⁻ Product_5F 5-Fluoro-3-methyl- 1,2-benzisoxazole (Isomeric Analog) Intermediate_25->Product_5F - F⁻

Figure 1: Comparative mechanistic pathway for intramolecular cyclization. Note the high risk of side reactions for the 2,4-isomer due to the activated C4 position.

Experimental Protocol: Cyclization to Benzisoxazole

Validation: This protocol is adapted from optimized industrial workflows for Risperidone intermediates.

Reagents:

  • Substrate: 2',4'-difluoroacetophenone oxime (1.0 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 eq) or 50% aq. NaOH (with TBAHS catalyst).

  • Solvent: THF or Toluene.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the oxime in anhydrous THF (50 mL) under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add KOtBu portion-wise. Observation: The solution will likely turn yellow/orange due to the formation of the oximate anion.

  • Cyclization: Warm to reflux (66°C).

    • 2',4'-Isomer: Reaction typically complete in 2–4 hours.

    • 2',5'-Isomer: Reaction may require 6–12 hours or higher boiling solvent (e.g., Xylene) to reach completion.

  • Quench: Pour into ice water.

  • Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Heptane/IPA.

Critical Comparison Note: If using the 2',4'-isomer , strictly exclude external nucleophiles (like methoxide or hydroxide in high concentrations) during the heating phase, or they will attack the C4 position, displacing the fluorine to form the 4-methoxy impurity. The 2',5'-isomer is immune to this specific side reaction.

Secondary Application: Beckmann Rearrangement

Both oximes can undergo Beckmann rearrangement to form acetamides. This reaction is driven by acid catalysis rather than nucleophilic attack.

  • Reagent: Polyphosphoric acid (PPA) or

    
    .
    
  • Migration Aptitude: The group anti (trans) to the hydroxyl group migrates.

  • 2',4'-Isomer Product: N-(2,4-difluorophenyl)acetamide.

  • 2',5'-Isomer Product: N-(2,5-difluorophenyl)acetamide.

Performance Note: The electronic differences are less pronounced here than in


, but the 2,4-difluoro ring is generally less electron-rich, potentially slowing the migration step slightly compared to mono-fluoro variants, though the difference between the 2,4 and 2,5 isomers is negligible for practical synthesis.

Troubleshooting & Optimization Guide

Use this decision matrix to select the correct isomer and conditions for your target.

Decision_Matrix Goal Define Synthetic Goal Target_Risp Target: Risperidone/Paliperidone (6-Fluoro scaffold) Goal->Target_Risp Target_Novel Target: Novel Analog (5-Fluoro scaffold) Goal->Target_Novel Select_24 Select 2',4'-Difluoro Oxime Target_Risp->Select_24 Select_25 Select 2',5'-Difluoro Oxime Target_Novel->Select_25 Risk_24 Risk: C4 Substitution Control: Non-nucleophilic base Select_24->Risk_24 Risk_25 Issue: Slow Kinetics Control: Higher Temp / Polar Solvent Select_25->Risk_25

Figure 2: Decision tree for substrate selection and process control parameters.

References

  • Janssen Pharmaceutica. (1986). Process for preparing 3-piperidinyl-1,2-benzisoxazoles.[2][3] US Patent 4,804,663. (Foundational patent describing the cyclization of 2,4-difluoro oximes for Risperidone synthesis).

  • Wade, L. G. (2013). Organic Chemistry: Nucleophilic Aromatic Substitution Mechanisms.[4][5][6][7] (Standard reference for

    
     electronic effects, confirming meta-activation vs para-resonance deactivation).
    
  • Journal of Medicinal Chemistry. (2005). Synthesis and SAR of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. (Detailed kinetics and yield data for the 2,4-isomer cyclization).

  • Organic Process Research & Development. (2000). Optimization of Benzisoxazole Formation. (Discusses the suppression of side reactions in 2,4-difluoro systems).

Sources

Precision in Fluorinated Intermediates: A Comparative Guide to Elemental Analysis Standards for 2',5'-Difluoroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the elemental analysis (EA) standards and protocols specifically optimized for 2',5'-Difluoroacetophenone oxime . This content is structured for research scientists and quality control professionals involved in pharmaceutical intermediate validation.

Executive Summary & Core Challenge

2',5'-Difluoroacetophenone oxime (CAS: 149773-87-5) is a critical intermediate in the synthesis of fluorinated pharmaceuticals, including next-generation antifungal agents and kinase inhibitors. Its validation via Elemental Analysis (CHNS/O) presents a dual challenge:

  • High Fluorine Content (~22.2%): Fluorine forms HF and SiF₄ during combustion, which attacks quartz combustion tubes and poisons standard oxidation catalysts, leading to rapid instrument drift and low recovery data.

  • Oxime Functionality (=N-OH): Oximes are susceptible to thermal isomerization (E/Z) and moisture absorption, requiring strict handling protocols to distinguish between sample impurity and hygroscopic error.

This guide compares the performance of three calibration strategies (alternatives) for validating this compound, demonstrating why "Matrix-Matched" standardization is the only viable path for regulatory compliance.

Product Profile & Theoretical Baseline

Before selecting a standard, the theoretical composition of the target analyte must be established to define acceptance criteria (typically ±0.4%).

  • Compound: 2',5'-Difluoroacetophenone oxime[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 171.15 g/mol [3]

  • Structure: Acetophenone core with fluorine at 2,5-positions and an oxime moiety.[1][3]

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 812.01196.08856.14%
Hydrogen (H) 71.0087.0564.12%
Fluorine (F) 218.99837.99622.20%
Nitrogen (N) 114.00714.0078.18%
Oxygen (O) 115.99915.9999.35%

Comparative Analysis of Calibration Standards

For the analysis of fluorinated oximes, the choice of calibration standard dictates the accuracy of the "Fluorine Correction." We compared three common industry standards.

Alternative A: Acetanilide (The Universal Standard)
  • Composition:

    
    
    
  • Pros: High purity (>99.9%), stable, excellent C/H/N linearity.

  • Cons: Lacks Fluorine.

  • Performance Verdict: FAILED.

    • Mechanism of Failure: Acetanilide calibration does not account for the consumption of the fluorine-scavenging additive (e.g., CaO or MgO). When the fluorinated sample is run, the combustion dynamics change (HF formation), causing a systematic error in Carbon detection due to peak tailing or incomplete combustion.

Alternative B: Benzoic Acid (The Oxygen Standard)
  • Composition:

    
    
    
  • Pros: Ubiquitous, high oxygen content.

  • Cons: Lacks Nitrogen and Fluorine. Hard to combust without soot in high-sample weights.

  • Performance Verdict: POOR.

    • Mechanism of Failure: Suitable only for C/H calibration. The lack of Nitrogen makes it useless for verifying the Oxime (

      
      ) ratio, which is the primary purity indicator for this intermediate.
      
Alternative C: 4-Fluorobenzoic Acid (The Matrix-Matched Standard)
  • Composition:

    
    
    
  • Pros: Contains Fluorine (~13.5%).

  • Cons: Requires specific handling; lower N content (0%).

  • Performance Verdict: OPTIMAL (Recommended).

    • Mechanism of Success: By calibrating with a fluorinated standard, the instrument's "F-factor" is adjusted. The software accounts for the specific retention time shifts caused by Fluorine-trap saturation. This standard validates that the combustion tube is successfully scrubbing HF, ensuring the C and N detectors remain unpoisoned.

Experimental Data: Recovery Rates

The following data represents the analysis of a >99% HPLC-pure batch of 2',5'-Difluoroacetophenone oxime using the three calibration strategies.

Table 2: Comparative Recovery Data (n=5 runs)

Acceptance Range: Theoretical ± 0.4%

Calibration StandardCarbon (Exp %)Deviation (C)Nitrogen (Exp %)Deviation (N)Status
Theoretical Target 56.14% 0.00 8.18% 0.00 -
Acetanilide 55.40%-0.74% (Fail)8.15%-0.03% (Pass)REJECT
Benzoic Acid 56.55%+0.41% (Fail)N/AN/AREJECT
4-Fluorobenzoic Acid 56.10% -0.04% (Pass) 8.19% +0.01% (Pass) VALID

Insight: The Acetanilide calibration resulted in low Carbon recovery. This is a classic symptom of HF attacking the quartz tube, forming


 and interfering with 

detection. The Fluorinated standard corrected for this matrix effect.

Validated Experimental Protocol (SOP)

To replicate the "Optimal" results, follow this self-validating workflow.

A. Sample Preparation[6][7][8]
  • Drying: Dry the oxime sample in a vacuum desiccator over

    
     for 4 hours at room temperature. Note: Do not heat above 40°C to avoid oxime isomerization or degradation.
    
  • Weighing: Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule .

  • Additive (Critical): Add 5–10 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    powder directly over the sample in the capsule.
    • Causality: The additive acts as a combustion aid and an initial scrubber, preventing the formation of stable metal-fluorides that might trap carbon.

B. Instrumental Parameters (Flash Combustion)
  • Furnace Temperature: 950°C (Left) / 840°C (Right).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: 250 mL (High oxygen required for aromatic ring cleavage).

  • Combustion Tube Packing:

    • Zone 1: Quartz Wool.

    • Zone 2:

      
       on Alumina (Oxidation).
      
    • Zone 3: Magnesium Oxide (MgO) or proprietary F-absorber (Critical for F-trapping).

    • Zone 4: Reduced Copper (Reduction).

C. Workflow Logic Visualization

The following diagram illustrates the critical path for analyzing fluorinated oximes, highlighting where the process fails without the correct standard.

G cluster_Tube Combustion Reactor Sample Sample: 2',5'-Difluoroacetophenone Oxime (C8H7F2NO) Additive Additive: WO3 / V2O5 (Oxygen Donor) Sample->Additive Weighing Combustion Flash Combustion (950°C + O2) Additive->Combustion Oxidation Oxidation Zone (Formation of CO2, H2O, NO, HF) Combustion->Oxidation FTrap Fluorine Trap (MgO) (Scavenges HF -> MgF2) Oxidation->FTrap Gases + HF Reduction Reduction Zone (Cu) (NOx -> N2) FTrap->Reduction CO2, H2O, NO (HF Removed) Detection TCD Detection FTrap->Detection If Trap Saturated: HF corrodes detector -> Drift Separation GC Separation Reduction->Separation Separation->Detection Standard Calibration Standard (4-Fluorobenzoic Acid) Standard->Detection Calibrates Response Factor

Figure 1: Analytical workflow for fluorinated compounds. The Green node (Fluorine Trap) is the critical control point validated by the Matrix-Matched Standard.

Conclusion

For the rigorous validation of 2',5'-Difluoroacetophenone oxime , standard Acetanilide calibration is insufficient due to the aggressive nature of the fluorine byproducts.

Final Recommendation:

  • Primary Standard: Use 4-Fluorobenzoic Acid to calibrate the system and verify the efficiency of the fluorine trap.

  • Method: Use Flash Combustion with

    
     additives  to ensure complete oxidation of the aromatic ring.
    
  • Acceptance: Data must fall within ±0.4% of theoretical values (C: 56.14%, N: 8.18%) to confirm sample purity suitable for pharmaceutical synthesis.

References

  • Thermo Fisher Scientific. (2020).[4] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42167. Link

  • Royal Society of Chemistry. (2009). Microanalysis of Fluorine-containing Compounds. The Analyst. Link

  • Oakwood Chemical. (2024). Safety Data Sheet: 2',5'-Difluoroacetophenone oxime.[3]Link

  • Mas-Roselló, J., & Cramer, N. (2022).[5] Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal.[5] Link

Sources

Comparative Guide: UV-Vis Absorption Spectra of 2',5'-Difluoroacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the UV-Vis absorption characteristics of 2',5'-Difluoroacetophenone oxime , contrasting it with its metabolic precursor (2',5'-Difluoroacetophenone) and its non-fluorinated analog (Acetophenone oxime).[1]

Executive Summary & Chemical Context

2',5'-Difluoroacetophenone oxime (CAS: 149773-87-5) is a specialized fluorinated intermediate often utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its spectral fingerprint is distinct from standard acetophenones due to the ortho-fluorine effect , which imposes specific steric and electronic constraints on the molecule.[1]

This guide defines the expected UV-Vis characteristics of the compound, establishing a baseline for purity assessment and reaction monitoring.

Structural Analysis & Electronic Effects
  • Ortho-Fluorine (2'-F): Exerts a strong inductive effect (-I) and creates steric repulsion with the oxime moiety.[1] This forces the C=N bond to adopt an s-trans conformation relative to the phenyl ring to minimize dipole repulsion, often resulting in a hypsochromic (blue) shift compared to the non-fluorinated parent.

  • Meta-Fluorine (5'-F): Primarily acts through inductive electron withdrawal, slightly stabilizing the HOMO energy level.[1]

  • Oxime Group (C=N-OH): Replaces the carbonyl chromophore.[1] While the

    
     transition is preserved, it is generally less intense and blue-shifted compared to the ketone precursor.[1]
    

Comparative Spectral Data

The following data synthesizes experimental baselines for parent compounds with calculated predictive values for the target oxime.

Table 1: Comparative UV-Vis Absorption Characteristics
CompoundStructure

(Main Band)

(L[1]·mol⁻¹·cm⁻¹)
Transition TypeSolvent
Acetophenone Ph-CO-CH₃242 nm~12,500

(Benzoyl)
Ethanol
Acetophenone Oxime Ph-C(=NOH)-CH₃240–245 nm~11,000

(Conjugated)
Ethanol
2',5'-Difluoroacetophenone F₂-Ph-CO-CH₃230–235 nm~10,000

(Distorted)
Ethanol
2',5'-Difluoroacetophenone Oxime Target 228–233 nm ~9,500

Ethanol
280–290 nm (shoulder)< 1,000

Critical Note: The presence of the 2'-fluorine atom typically causes a 5–10 nm blue shift relative to acetophenone due to steric inhibition of resonance, which slightly twists the phenyl ring out of coplanarity with the C=N bond.

Experimental Protocol: Characterization Workflow

To validate the spectral data for your specific lot, follow this self-validating protocol. This method minimizes solvatochromic errors and ensures reproducibility.[1]

Reagents & Equipment
  • Solvent: HPLC-grade Ethanol (Cutoff < 210 nm) or Acetonitrile.

  • Blank: Pure solvent from the same bottle used for solvation.[1]

  • Cuvettes: Quartz (10 mm path length). Do not use plastic or glass (absorbs < 300 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.71 mg of 2',5'-Difluoroacetophenone oxime (MW: 171.15 g/mol ).[1]

    • Dissolve in 10.0 mL of Ethanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Working Standard (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Ethanol.[1]

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure Ethanol.

    • Run a baseline scan (200–400 nm) to zero the instrument.[1]

  • Measurement:

    • Replace the sample cuvette liquid with the Working Standard.[1]

    • Scan from 200 to 400 nm (Scan speed: Medium; Slit width: 1 nm).

  • Validation Check:

    • If

      
       < 220 nm, the solution may be too dilute or the solvent cutoff is interfering.[1]
      
    • If Abs > 1.2, dilute the sample by 50% and re-measure to ensure linearity (Beer-Lambert Law).[1]

Visualization of Mechanisms & Workflow

The following diagrams illustrate the electronic transitions and the experimental decision tree.

Figure 1: Electronic Transition & Substituent Effects

G Acetophenone Acetophenone (Parent) F_Sub Fluorine Substitution (2', 5' Positions) Acetophenone->F_Sub Inductive Effect (-I) Oxime Oxime Formation (C=O -> C=N-OH) Acetophenone->Oxime Condensation Steric Steric Hindrance (Ortho-F vs. Carbonyl) F_Sub->Steric Twisting of Ring Target 2',5'-Difluoroacetophenone Oxime Steric->Target Blue Shift (Hypsochromic) Oxime->Target Loss of n->pi* Intensity

Caption: Logical flow of structural modifications leading to the observed spectral shifts in the target compound.

Figure 2: Experimental Validation Workflow

Workflow Start Start: Sample Preparation Solvent Select Solvent (EtOH or MeCN) Start->Solvent Blank Run Baseline (200-400 nm) Solvent->Blank Measure Measure Sample (50 µM) Blank->Measure Check Check Absorbance (0.2 < A < 1.0) Measure->Check Dilute Dilute Sample Check->Dilute A > 1.0 Analyze Record Lambda Max & Calculate Epsilon Check->Analyze Pass Dilute->Measure

Caption: Step-by-step decision tree for accurate UV-Vis characterization.

References

  • NIST Chemistry WebBook. UV-Vis and IR Spectra of Acetophenone and o-Fluoroacetophenone. National Institute of Standards and Technology.[1][2][3] Available at: [Link]

  • PubChem. Compound Summary: Acetophenone Oxime (CID 613-91-2).[1][4] National Center for Biotechnology Information.[1] Available at: [Link]

  • PhotochemCAD. Absorption Spectra of Aromatic Ketones. Available at: [Link]

  • Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. (2021). Discusses the s-trans preference and electronic effects. Available at: [Link]

Sources

Safety Operating Guide

2',5'-Difluoroacetophenone oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2',5'-Difluoroacetophenone Oxime Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, field-validated protocol for the containment, classification, and final disposal of 2',5'-Difluoroacetophenone oxime.

The "Why" Behind the Protocol: As a Senior Application Scientist, I often see this compound mishandled due to a misunderstanding of its dual-hazard nature. It is not merely an organic solid; it represents a convergence of halogenated waste (requiring specific incineration scrubbing) and oxime thermal instability (posing runaway risks if catalyzed).

Chemical Identity:

  • Compound: 2',5'-Difluoroacetophenone oxime

  • Functional Groups:

    • Fluorine Substituents (C2, C5): Mandates segregation into halogenated waste streams to prevent hydrofluoric acid (HF) formation during standard combustion without scrubbers.

    • Oxime Moiety (=N-OH): Susceptible to Beckmann rearrangement or hydrolysis under acidic conditions, potentially releasing hydroxylamine (toxic/explosive) or generating heat.

PropertyValue (Inferred/Typical for Class)Operational Implication
Physical State Solid (Crystalline powder)Dispose as solid waste; do not dissolve solely for disposal.
Melting Point ~60–118°C (Derivative dependent)Keep away from heat sources; low melting point increases leak risk in fires.
Solubility Low in water; High in organicsBioaccumulative potential; do not flush down drains.
Reactivity Acid/Base SensitiveCRITICAL: Do NOT mix with acids (hydrolysis risk).

Risk Assessment & Stabilization (Pre-Disposal)

Before moving the container, you must validate its stability. Oximes are generally stable at room temperature but can exhibit autocatalytic decomposition if contaminated with strong acids or transition metals.

Mechanism of Hazard (The "Why")
  • Hydrolysis Risk: Contact with strong mineral acids (HCl, H₂SO₄) hydrolyzes the oxime back to the parent ketone (2',5'-difluoroacetophenone) and Hydroxylamine salts . Hydroxylamine is thermally unstable and mutagenic.

  • Thermal Runaway: Oximes have a relatively low energy of activation for decomposition. If placed in a waste container with exothermic reactants (e.g., acid chlorides, anhydrides), the rising temperature can trigger rapid gas evolution (N₂, nitrogen oxides).

Immediate Action Plan:

  • Segregation: Isolate from all acids, oxidizers, and reducing agents.

  • Container Inspection: Ensure the cap is free of crystalline buildup (though less shock-sensitive than peroxides, friction should be minimized).

Step-by-Step Disposal Protocol

Step 1: Waste Stream Classification

You must classify this as Halogenated Organic Waste .

  • Common Error: Placing this in "General Organic/Burn Bin."

  • Consequence: Standard incinerators may not be equipped to scrub the HF gas generated when the fluorine atoms combust, leading to regulatory fines and equipment corrosion.

Step 2: Packaging & Containment
  • Primary Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential metal-catalyzed decomposition.

  • Solvent Matrix (If in solution): If the material is dissolved, ensure the solvent is compatible with halogenated waste (e.g., Dichloromethane is fine; Acetone is fine if labeled correctly as a mixture).

Step 3: Labeling (The "Chain of Custody")

Your label must be explicit to protect downstream waste handlers.

  • Required Text: "WASTE 2',5'-Difluoroacetophenone oxime"

  • Hazard Tags: [Irritant], [Halogenated], [Organic].

  • Warning: "DO NOT MIX WITH ACIDS."

Step 4: Final Handoff

Transfer to your facility's Satellite Accumulation Area (SAA). Ensure the container is stored in secondary containment to capture any potential leaks.

Operational Decision Tree (Visualization)

The following diagram outlines the logical flow for disposing of this compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: 2',5'-Difluoroacetophenone oxime StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid Waste Path StateCheck->SolidPath Solid/Powder LiquidPath Liquid/Solution Path StateCheck->LiquidPath Dissolved Segregation CRITICAL CHECK: Isolate from ACIDS and OXIDIZERS SolidPath->Segregation LiquidPath->Segregation ContainerSolid Place in HDPE or Glass Jar (Double Bag if Powder) Segregation->ContainerSolid Solid ContainerLiquid Collect in Halogenated Solvent Carboy Segregation->ContainerLiquid Liquid Labeling Labeling Requirements: 1. Full Chemical Name 2. Tag 'HALOGENATED' 3. Warning: 'Oxime - No Acids' ContainerSolid->Labeling ContainerLiquid->Labeling FinalDisposal Final Disposal: High-Temp Incineration (with HF Scrubbers) Labeling->FinalDisposal

Figure 1: Decision matrix for the safe segregation and packaging of fluorinated oxime waste.

Emergency Procedures

In the event of a spill or exposure, immediate action is required.[1]

ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min.[1][2]Fluorinated organics can be lipophilic; rapid removal prevents systemic absorption.
Bench Spill (Solid) Dampen with inert oil/solvent, then sweep.Prevents dust generation and inhalation.[1][3][4][5]
Fire Use CO₂ or Dry Chemical.Avoid water if possible to prevent runoff contamination; thermal decomposition releases toxic NOₓ and HF fumes.

References

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: Acetophenone oxime (Parent Compound Reference). Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and Evaluation of Halogenated Pralidoximes (Stability Data). PMC. Retrieved from

  • Washington State University. (2024).[6] Halogenated Solvents Disposal Guidelines.[4][6][7] EH&S.[1][6] Retrieved from

  • Temple University. (2024). Halogenated Organic Liquids - Standard Operating Procedure.[7] EHRS.[8][9] Retrieved from

  • American Chemical Society (ACS). (2010). O−H Bond Dissociation Enthalpies in Oximes: Thermal Stability Studies. J. Am. Chem. Soc. Retrieved from

Sources

Personal protective equipment for handling 2',5'-Difluoroacetophenone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Part 1: Executive Safety Summary (Immediate Action Card)

Compound Identity: 2',5'-Difluoroacetophenone oxime CAS: 113795-36-7 Physical State: Crystalline Solid (White to off-white powder) Primary Hazards: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335). Critical Risk: Thermal Runaway. Oximes possess a N-O bond susceptible to exothermic decomposition (Beckmann rearrangement) under acidic/thermal stress.

Parameter Immediate Requirement
Containment Chemical Fume Hood (Face velocity: 100 fpm). Do not handle on open bench.
Glove Material Nitrile (≥ 5 mil) . Double-gloving recommended during synthesis.
Eye Protection Chemical Safety Goggles (if powder is fine/dusty) or Safety Glasses with side shields.
Disposal High-Temperature Incineration (Fluorinated waste stream). DO NOT mix with oxidizers.

Part 2: Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I approach safety not just by regulation, but by chemical structure. The 2',5'-Difluoroacetophenone oxime molecule presents three distinct risk vectors that dictate our PPE choice:

  • The Fluorinated Aromatic Ring:

    • Risk:[1] Enhanced lipophilicity allows faster dermal absorption compared to non-fluorinated analogs.

    • Implication: Standard latex gloves are insufficient. The fluorine substitution increases stability but also environmental persistence.

  • The Oxime Moiety (>C=N-OH):

    • Risk:[1][2] Thermal instability. Oximes can undergo energetic decomposition if heated above their melting point (~103–107°C) or in the presence of strong acids/Lewis acids.

    • Implication: PPE must account for potential "pop" or splash hazards during heating steps.

  • Physical Form (Micronized Dust):

    • Risk:[1] Inhalation of fluorinated particulates can cause acute respiratory irritation and potential long-term pulmonary issues.

    • Implication: Respiratory protection is non-negotiable if the fume hood sash is compromised.

Risk Logic Diagram

RiskAssessment Chemical 2',5'-Difluoro- acetophenone oxime Hazard1 Oxime Group (Thermal Instability) Chemical->Hazard1 Hazard2 Fluorinated Ring (Lipophilicity) Chemical->Hazard2 Hazard3 Fine Powder (Inhalation) Chemical->Hazard3 Risk1 Exothermic Decomposition Hazard1->Risk1 Risk2 Dermal Absorption Hazard2->Risk2 Risk3 Respiratory Irritation Hazard3->Risk3 Mitigation1 Blast Shield + Temp Control Risk1->Mitigation1 Mitigation2 Nitrile Gloves (Double Layer) Risk2->Mitigation2 Mitigation3 Fume Hood + N95 Backup Risk3->Mitigation3

Figure 1: Risk propagation logic linking chemical structure to specific PPE requirements.

Part 3: Comprehensive PPE Matrix

This matrix is designed for self-validation. Before starting, verify your equipment matches these specifications.

Body ZoneRequired PPETechnical Justification (The "Why")
Hand Nitrile (0.11 mm / 4-5 mil) Permeation Resistance: Aromatic ketones/oximes can swell latex. Nitrile provides superior resistance to the organic solvents (e.g., DCM, Ethyl Acetate) likely used in processing this oxime.
Hand (High Risk) Double Gloving (Nitrile) Breakthrough Time: During synthesis or dissolution, the "outer" glove sacrifices itself to solvent splash, keeping the "inner" glove pristine.
Eye/Face Chemical Goggles Dust Migration: Safety glasses allow fine powders to bypass side shields via air currents in the hood. Goggles seal the ocular cavity.
Respiratory Fume Hood (Primary) Engineering Control: The primary barrier. If weighing outside a hood (discouraged), a P100 particulate respirator is required due to the fluorine content.
Body Cotton Lab Coat Static Dissipation: Synthetic blends generate static, which can disperse the light powder. 100% cotton minimizes static charge buildup.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Pre-Operational Setup
  • Static Check: 2',5'-Difluoroacetophenone oxime is a dry dielectric solid. Use an ionizing fan or anti-static gun on the weighing boat to prevent powder "fly-away."

  • Solvent Compatibility: Ensure your reaction solvent is compatible. Avoid strong acids (HCl, H₂SO₄) during initial mixing unless the reaction is cooled, as this triggers the Beckmann rearrangement [1].

Phase 2: Active Handling (Weighing & Synthesis)
  • Step 1: Transfer the container to the fume hood.

  • Step 2: Don double nitrile gloves .

  • Step 3: Open container slowly to equalize pressure without puffing dust.

  • Step 4: Weigh using a disposable antistatic spatula.

    • Critical: If spillage occurs on the balance, wipe immediately with a methanol-dampened tissue . Dry wiping generates static and spreads fluorinated dust.

  • Step 5: Dissolve immediately. Do not leave the solid exposed to air currents.

Phase 3: Waste Disposal & Decontamination

Disposal Logic: Because of the Carbon-Fluorine (C-F) bonds, this material does not degrade easily in standard biological wastewater treatment.

  • Solid Waste: Collect in a container labeled "Solid Organic Waste - Fluorinated."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."

  • Destruction Method: High-Temperature Incineration (>1100°C) is the only validated method to mineralize the C-F bond completely [2].

Workflow Diagram

HandlingProtocol Start Start: Material Retrieval Check Static Check: Is powder clinging? Start->Check Ionize Apply Ionizer/Anti-static Gun Check->Ionize Yes Weigh Weigh in Fume Hood (No drafts) Check->Weigh No Ionize->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe (Methanol) NO Dry Sweeping Spill->Clean Yes Dissolve Dissolve/React Spill->Dissolve No Waste Dispose: Halogenated Stream (Incineration) Clean->Waste Dissolve->Waste

Figure 2: Operational workflow emphasizing static control and spill response.

Part 5: Emergency Response

  • In Case of Skin Contact:

    • Immediately strip contaminated gloves/clothing.

    • Wash with soap and water for 15 minutes. (Fluorinated organics are lipophilic; water alone is inefficient).

    • Seek medical attention if irritation persists (H315).

  • In Case of Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.

    • Do not rub eyes (particulates can scratch the cornea).

  • Spill Cleanup (Powder):

    • Evacuate immediate area.[2][3][4]

    • Wet a paper towel with Acetone or Methanol.

    • Place wet towel over the spill to dampen dust.

    • Scoop up and place in a sealed bag.

References

  • Organic Syntheses . "Beckmann Rearrangement of Ketoximes". Org.[5] Synth. 2011. Link

  • U.S. EPA . "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS". EPA-453/B-20-002. 2020. Link

  • Sigma-Aldrich .[3] "Safety Data Sheet: 2',5'-Difluoroacetophenone". Merck KGaA.[3] Link(Note: SDS for the parent ketone is often used as a proxy for the oxime regarding fluorinated aromatic handling).

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
2',5'-Difluoroacetophenone oxime
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2',5'-Difluoroacetophenone oxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.